molecular formula C42H60ClN11O8S2 B612726 Velmupressin CAS No. 1647119-61-6

Velmupressin

Cat. No.: B612726
CAS No.: 1647119-61-6
M. Wt: 946.6 g/mol
InChI Key: VXHQBKSIDHVNIG-ZABOXFJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 is a potent, selective and short-acting peptidic V2 receptor (V2R) agonist with EC50s of 0.07 and 0.02 nM for hV2R and rV2R, respectively.

Properties

CAS No.

1647119-61-6

Molecular Formula

C42H60ClN11O8S2

Molecular Weight

946.6 g/mol

IUPAC Name

(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H60ClN11O8S2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48)/t28-,29-,30-,31-,32-,35-/m0/s1

InChI Key

VXHQBKSIDHVNIG-ZABOXFJKSA-N

Origin of Product

United States

Foundational & Exploratory

Velmupressin: A Deep Dive into its Mechanism of Action as a Potent and Selective V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Velmupressin is a synthetic peptide that has emerged as a potent and selective agonist of the vasopressin V2 receptor (V2R). Its mechanism of action is centered on the specific activation of this receptor subtype, leading to a cascade of intracellular events that ultimately regulate water reabsorption in the kidneys. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism: Selective V2 Receptor Agonism

This compound's primary mechanism of action is its high-affinity binding to and activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts and distal convoluted tubules. This selectivity for the V2 receptor over other vasopressin receptor subtypes (V1a and V1b) is a key feature of its pharmacological profile.

Quantitative Potency and Selectivity

The potency of this compound has been quantified through in vitro functional assays, demonstrating its high efficacy in activating the V2 receptor at nanomolar concentrations.

CompoundReceptorEC50 (nM)
This compoundHuman V2R0.07[1]
This compoundRat V2R0.02[1]

Signaling Pathway of this compound

The activation of the V2 receptor by this compound initiates a well-defined intracellular signaling cascade. This pathway is crucial for the physiological effects of the compound.

  • Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the V2 receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation: PKA, in turn, phosphorylates specific serine residues on the aquaporin-2 (AQP2) water channels, which are located in intracellular vesicles. This phosphorylation event triggers the translocation of these vesicles to the apical membrane of the principal cells.

  • Increased Water Reabsorption: The insertion of AQP2 channels into the apical membrane significantly increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, thereby concentrating the urine.

Velmupressin_Signaling_Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Apical Membrane Aquaporin-2 AQP2_vesicle->AQP2_membrane Translocates to Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption Facilitates V2R_Activation_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells with V2R and CRE-Luciferase Start->Cell_Culture Seeding Seed cells into 96-well plates Cell_Culture->Seeding Treatment Treat with varying concentrations of this compound Seeding->Treatment Incubation Incubate for 4-6 hours Treatment->Incubation Lysis_Measurement Add Luciferase reagent and measure luminescence Incubation->Lysis_Measurement Data_Analysis Analyze data and calculate EC50 Lysis_Measurement->Data_Analysis End End Data_Analysis->End

References

The Structure-Activity Relationship of Velmupressin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Vasopressin V2 Receptor Agonist

Velmupressin, also known as FE 203045, is a potent, selective, and short-acting peptidic vasopressin V2 receptor (V2R) agonist that has been investigated for clinical applications such as nocturia. Its chemical structure is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, the experimental protocols used for their evaluation, and the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working in the field of peptide therapeutics and GPCR pharmacology.

Core Structure-Activity Relationship Insights

The development of this compound has been guided by systematic modifications of the vasopressin analog, desmopressin. The key to its pharmacological profile lies in specific amino acid substitutions and C-terminal modifications that enhance potency at the V2 receptor while modulating its pharmacokinetic properties.

Quantitative SAR Data of this compound Analogs

The following table summarizes the in vitro potency of this compound and a selection of its C-terminally modified analogs at the human vasopressin V2 receptor (hV2R). The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay.

Compound IDC-terminal ModificationhV2R EC50 (nM)
This compound (FE 203045) -Pro-d-Arg-NEt2 0.07 [1][2]
Analog 1-Pro-Agm0.08
Analog 2-Pro-d-Arg-NH20.12
Analog 3-Pro-Arg-NH20.25
Analog 4-Pro-Orn-NH21.3
Analog 5-Pro-Lys-NH22.1
Analog 6-Pro-Dab-NH20.8
Analog 7-Pro-Dap-NH24.8

Data synthesized from publicly available research literature on this compound and its analogs.

Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro V2 Receptor Functional Assay (cAMP Response Element-Driven Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the V2 receptor, which is a Gs-coupled GPCR. Activation of the V2R leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates a cAMP-responsive element (CRE) driving the expression of a reporter gene, in this case, luciferase.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded in 6-well plates and grown to 70-80% confluency.
  • Cells are transiently co-transfected with a plasmid encoding the human V2 receptor and a CRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000). A constitutively expressing Renilla luciferase plasmid is often co-transfected to serve as an internal control for transfection efficiency.

2. Agonist Stimulation:

  • 24 hours post-transfection, cells are harvested, resuspended in assay medium (e.g., DMEM with 0.1% BSA), and seeded into 96-well white, clear-bottom plates.
  • Cells are incubated for a further 24 hours.
  • The medium is then replaced with serum-free medium, and cells are incubated for 3-4 hours.
  • A serial dilution of the test compounds (e.g., this compound and its analogs) is prepared in the assay buffer.
  • The diluted compounds are added to the cells and incubated for 3-6 hours at 37°C.

3. Luciferase Assay:

  • After incubation, the cells are lysed using a lysis buffer.
  • The luciferase substrate is added to the cell lysate.
  • The luminescence is measured using a luminometer.
  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
  • The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for V2 Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the V2 receptor. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human V2 receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.
  • The supernatant is then centrifuged at high speed to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

2. Competition Binding:

  • A constant concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-SR121463) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled V2 receptor ligand (e.g., arginine vasopressin).
  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
  • The filters are washed with cold binding buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.
  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined from the competition binding curves.
  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

The synthesis of this compound and its analogs is typically performed using Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • A suitable resin, such as a Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

2. Amino Acid Coupling Cycles:

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
  • Washing: The resin is washed extensively with DMF to remove the piperidine and the cleaved Fmoc group.
  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, which is monitored by a ninhydrin test.
  • Washing: The resin is washed again with DMF to remove excess reagents.
  • These deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

3. Cyclization:

  • After the linear peptide chain is assembled, the disulfide bridge between the Cys and Bua residues is formed on-resin using an oxidizing agent such as thallium (III) trifluoroacetate.

4. Cleavage and Deprotection:

  • The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

5. Purification and Characterization:

  • The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried.
  • The peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway

This compound exerts its effects by activating the V2 receptor, a Gs protein-coupled receptor. The binding of this compound induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells in the kidney.

V2R_Signaling_Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response Leads to

V2 Receptor Signaling Cascade
Experimental Workflow for SAR Studies

The structure-activity relationship studies of this compound analogs follow a systematic workflow, from peptide synthesis to biological evaluation.

SAR_Workflow Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization InVitro In Vitro Functional Assay (V2R cAMP Assay) Characterization->InVitro DataAnalysis Data Analysis (EC50 Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

SAR Study Experimental Workflow
Logical Relationship of this compound's Properties

The desirable pharmacological profile of this compound is a result of the interplay between its potency, selectivity, and pharmacokinetic properties.

Velmupressin_Properties Structure This compound (Chemical Structure) Potency High Potency (Low EC50 at V2R) Structure->Potency Selectivity High Selectivity (vs. V1a, V1b, OT Receptors) Structure->Selectivity PK Short-Acting Pharmacokinetics Structure->PK Profile Desirable Pharmacological Profile for Nocturia Potency->Profile Selectivity->Profile PK->Profile

References

An In-depth Technical Guide to Velmupressin and Desmopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of velmupressin and desmopressin, two synthetic analogs of the endogenous hormone arginine vasopressin (AVP). Both compounds are selective agonists for the vasopressin V2 receptor (V2R), playing crucial roles in water reabsorption and hemostasis. This document delves into their core mechanisms of action, signaling pathways, and pharmacological profiles, presenting quantitative data in a comparative format. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Desmopressin (dDAVP) has long been the standard of care for conditions characterized by AVP deficiency or dysfunction, such as central diabetes insipidus and certain bleeding disorders.[1] Its high selectivity for the V2 receptor over the V1a receptor minimizes vasopressor effects, a significant advantage over native vasopressin.[2] this compound is a more recently developed peptidic V2R agonist, designed to be potent, selective, and short-acting.[3] This guide aims to provide a detailed technical comparison to inform research and drug development efforts in this therapeutic area.

Mechanism of Action and Signaling Pathway

Both this compound and desmopressin are selective agonists of the vasopressin V2 receptor, a Gs-protein coupled receptor (GPCR).[3][4] Their primary mechanism of action involves binding to V2Rs on the basolateral membrane of renal collecting duct cells.[1] This binding event initiates a downstream signaling cascade.

Signaling Pathway:

Activation of the V2 receptor by either agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels.[1] This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water permeability and subsequent water reabsorption from the urine into the bloodstream.[1][2]

In addition to its antidiuretic effects, V2R activation on endothelial cells stimulates the release of von Willebrand factor (vWF) and Factor VIII, contributing to their hemostatic effects.[2]

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand This compound or Desmopressin Ligand->V2R Binds to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Increased Water\nReabsorption Increased Water Reabsorption AQP2_channel->Increased Water\nReabsorption

V2 Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters for this compound and desmopressin based on available preclinical and clinical data.

Table 1: In Vitro Receptor Potency and Selectivity

CompoundReceptorPotency (EC50, nM)Selectivity (V2R vs. V1aR)Reference
This compound Human V2R0.07~3000-fold[3]
Rat V2R0.02>10000-fold[3]
Human V1aR210-[3]
Human OT-R>1000>14000-fold[3]
Desmopressin Human V2R~0.2~2000-4000-fold[2]
Human V1aR~400-[2]

Table 2: Pharmacokinetic Properties

ParameterThis compound (Rat, IV)Desmopressin (Human, IV)Desmopressin (Human, Oral)Reference
Half-life (t½) ~10 minutes1.5 - 3.5 hours2 - 3 hours[2][3][5]
Clearance (CL) 148 mL/min/kg7.6 L/h-[2][3]
Volume of Distribution (Vd) 1.6 L/kg26.5 L0.2 - 0.32 L/kg[2][3][5]
Bioavailability --0.08% - 0.16%[2][5]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard practices and the methods described in the cited literature.[3]

V2 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to the V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Non-specific binding control: Unlabeled Arginine Vasopressin.

  • Test compounds (this compound, Desmopressin).

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Culture and harvest HEK293-hV2R cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [³H]-AVP, and varying concentrations of the test compound or unlabeled AVP (for competition binding).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-AVP binding) by non-linear regression analysis.

Receptor_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hV2R) start->prep_membranes setup_assay Set up Binding Assay: - Membranes - [³H]-AVP - Test Compound prep_membranes->setup_assay incubate Incubate (e.g., 60 min at RT) setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Receptor Binding Assay Workflow

Adenylyl Cyclase Activation Assay

Objective: To measure the ability of test compounds to stimulate cAMP production via the V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds (this compound, Desmopressin).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

  • Cell Culture: Plate HEK293-hV2R cells in a suitable multi-well plate and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of the test compounds to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Adenylyl_Cyclase_Workflow start Start plate_cells Plate HEK293-hV2R Cells start->plate_cells pre_incubate Pre-incubate with Stimulation Buffer plate_cells->pre_incubate stimulate Stimulate with Test Compound pre_incubate->stimulate lyse_detect Lyse Cells and Detect cAMP stimulate->lyse_detect analyze Analyze Data (Calculate EC50) lyse_detect->analyze end End analyze->end

Adenylyl Cyclase Assay Workflow

Discussion and Future Directions

This compound emerges as a highly potent and selective V2R agonist with a significantly shorter half-life compared to desmopressin.[3] This short-acting profile could be advantageous in clinical scenarios where precise and rapid control of antidiuresis is required, potentially reducing the risk of hyponatremia associated with the prolonged action of desmopressin.[3]

The provided quantitative data highlights the superior in vitro potency of this compound at the V2 receptor. However, further in vivo studies in higher species and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans.

Future research should focus on:

  • Direct, head-to-head comparative clinical trials of this compound and desmopressin.

  • Investigation of the clinical implications of this compound's short half-life in specific patient populations.

  • Elucidation of the full pharmacokinetic and pharmacodynamic profile of this compound in humans.

Conclusion

This technical guide provides a detailed comparison of this compound and desmopressin, offering valuable insights for researchers and drug development professionals. This compound's distinct pharmacological profile, characterized by high potency and a short duration of action, positions it as a promising candidate for further investigation as a novel therapeutic agent for disorders of water balance. The experimental protocols and comparative data presented herein serve as a foundational resource for the continued exploration of V2 receptor agonists.

References

The In Vivo Pharmacokinetics of Velmupressin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Velmupressin, a potent and selective short-acting peptide agonist of the vasopressin V2 receptor (V2R), is under investigation for therapeutic applications such as nocturia. Its in vivo pharmacokinetics are a critical determinant of its efficacy and safety profile. This technical guide synthesizes the available information on the pharmacokinetics of this compound, provides detailed experimental methodologies for its assessment, and illustrates its mechanism of action through its signaling pathway.

Quantitative Pharmacokinetic Data

While specific quantitative in vivo pharmacokinetic data for this compound from dedicated studies is not publicly available in its entirety, a key study in the Journal of Medicinal Chemistry titled "Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists" reports on the evaluation of its pharmacokinetic profile in rats. The study indicates that this compound (referred to as compound 38) was designed to have increased systemic clearance and a shorter half-life compared to earlier V2R agonists.

To provide a framework for the presentation of such data, the following tables outline the typical pharmacokinetic parameters that would be determined in preclinical in vivo studies.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats (Example)

ParameterUnitValue (Mean ± SD)
C₀ (Initial Concentration)ng/mLData not available
AUC₀-t (Area Under the Curve)ng·h/mLData not available
AUC₀-inf (AUC extrapolated to infinity)ng·h/mLData not available
CL (Clearance)mL/h/kgData not available
Vd (Volume of Distribution)L/kgData not available
t½ (Half-life)hData not available

Table 2: Single-Dose Subcutaneous Pharmacokinetic Parameters of this compound in Rats (Example)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mLData not available
Tmax (Time to Cmax)hData not available
AUC₀-t (Area Under the Curve)ng·h/mLData not available
AUC₀-inf (AUC extrapolated to infinity)ng·h/mLData not available
t½ (Half-life)hData not available
F (Bioavailability)%Data not available

Experimental Protocols

The following section details a representative experimental protocol for determining the in vivo pharmacokinetics of a peptide-based V2R agonist like this compound in a rat model.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are cannulated (e.g., in the jugular vein for blood sampling and femoral vein for administration) and allowed to recover before the study.

2. Drug Formulation and Administration:

  • Formulation: this compound is dissolved in a sterile, isotonic vehicle suitable for injection (e.g., saline or phosphate-buffered saline).

  • Dosing:

    • Intravenous (IV) Bolus: A single dose (e.g., 1 mg/kg) is administered via the femoral vein cannula.

    • Subcutaneous (SC) Injection: A single dose (e.g., 5 mg/kg) is administered subcutaneously in the dorsal region.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by solid-phase extraction to isolate the peptide.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters calculated include Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½). For subcutaneous administration, bioavailability (F) is also determined by comparing the AUC from SC administration to the AUC from IV administration.

Signaling Pathway and Visualization

This compound exerts its effects by selectively binding to and activating the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound is the Gs-alpha pathway.

This compound-Activated V2 Receptor Signaling Pathway

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binds to Gs Gs Protein (α, β, γ subunits) V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Aquaporin-2 translocation) Phosphorylation->Response Leads to

Caption: V2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase AnimalPrep Animal Preparation (Cannulation & Recovery) Dosing Dosing (IV or SC Administration) AnimalPrep->Dosing Sampling Blood Sampling (Serial Collection) Dosing->Sampling PlasmaPrep Plasma Preparation (Centrifugation) Sampling->PlasmaPrep Extraction Sample Extraction (Protein Precipitation & SPE) PlasmaPrep->Extraction Analysis LC-MS/MS Analysis (Quantification) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Results Results Interpretation (Cmax, Tmax, AUC, etc.) PK_Analysis->Results

Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.

Velmupressin: A Technical Overview of its Biological Functions and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velmupressin is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R).[1][2] Its high affinity and selectivity for the V2R make it a valuable tool for research into the physiological processes regulated by this receptor, primarily related to water homeostasis and renal function. This document provides an in-depth technical guide on the core biological functions of this compound, its mechanism of action, relevant quantitative data, and representative experimental protocols.

Introduction to this compound

This compound is a short-acting, peptidic agonist designed to selectively activate the vasopressin V2 receptor.[1][2] The V2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of the principal cells in the kidney's distal convoluted tubules and collecting ducts.[3] Its endogenous ligand, arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of the body's water balance, blood pressure, and osmotic homeostasis.[4][5][6] By selectively targeting the V2R, this compound initiates a signaling cascade that mimics the antidiuretic effects of native vasopressin.

Core Biological Function: Antidiuresis

The principal biological function of this compound, mediated through V2R activation, is the promotion of water reabsorption in the kidneys, a process known as antidiuresis.[5][7][8] In a physiological context, this leads to the concentration of urine and a reduction in water excretion, thereby conserving body water.[5] This action is crucial for maintaining plasma osmolality and blood volume.[4][9]

Mechanism of Action: The V2R Signaling Pathway

This compound exerts its effects by initiating a well-defined intracellular signaling cascade upon binding to the V2 receptor.[4][5]

  • Receptor Binding and G-Protein Activation: this compound binds to the V2R on the surface of renal collecting duct cells. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[4]

  • Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[3][4]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[4][5]

  • Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates specific serine residues on aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles.[4][5] This phosphorylation event is a critical signal that triggers the translocation of these AQP2-containing vesicles to the apical membrane of the cell.

  • Increased Water Permeability: The insertion and fusion of these vesicles with the apical membrane dramatically increase the number of functional AQP2 water channels exposed to the tubular fluid (urine).[5][7] This renders the membrane highly permeable to water.

  • Water Reabsorption: Driven by the osmotic gradient between the tubular fluid and the hypertonic medullary interstitium, water moves passively through the AQP2 channels from the collecting duct into the cell and subsequently back into the bloodstream.[5]

This cascade results in the reabsorption of solute-free water, leading to more concentrated urine and the conservation of body water.[7]

V2R_Signaling_Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds ATP ATP Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP->AC AQP2_Vesicle AQP2 Vesicle (Inactive) PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2_Vesicle Phosphorylates AQP2_Phospho Phosphorylated AQP2 (Active) Membrane Apical Membrane Insertion AQP2_Phospho->Membrane Translocates to Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption Results in

Caption: this compound-induced V2R signaling pathway in renal principal cells.

Quantitative Data: Receptor Affinity

This compound demonstrates high potency for both human and rat V2 receptors, as indicated by its low half-maximal effective concentration (EC50) values. This signifies that only a very low concentration of the compound is needed to elicit a half-maximal response.

Parameter Human V2R (hV2R) Rat V2R (rV2R) Reference
EC50 0.07 nM0.02 nM[1][2]

Experimental Protocols

As this compound is a research compound, specific, published, standardized protocols are not widely available.[1][2] However, a representative experimental workflow for evaluating the in vivo effects of a V2R agonist like this compound can be adapted from protocols used for vasopressin. The following is a hypothetical protocol for a dose-response study in an animal model.

Representative In Vivo Protocol: Evaluation of Antidiuretic Effects in a Hydrated Rat Model

Objective: To determine the dose-dependent antidiuretic effect of this compound by measuring urine output and osmolality in water-loaded rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% sterile saline)

  • Male Wistar rats (250-300g)

  • Metabolic cages

  • Gavage needles

  • Subcutaneous injection needles and syringes

  • Osmometer

  • Graduated cylinders for urine collection

Methodology:

  • Acclimatization: House rats in individual metabolic cages for 48 hours prior to the experiment to allow for acclimatization. Provide standard chow and water ad libitum.

  • Fasting: Fast the rats for 12 hours before the experiment but continue to provide free access to water.

  • Hydration: Administer a water load of 2.5% of the body weight via oral gavage to induce diuresis.

  • Grouping and Dosing:

    • Divide rats into experimental groups (n=6-8 per group).

    • Group 1 (Control): Administer vehicle subcutaneously.

    • Group 2-5 (this compound): Administer this compound subcutaneously at increasing doses (e.g., 0.01, 0.1, 1, and 10 ng/kg). Doses should be selected based on the known EC50 values to span the expected dose-response curve.

  • Urine Collection: Collect urine from each metabolic cage at timed intervals (e.g., every 30 minutes for a total of 4 hours).

  • Measurement:

    • Record the volume of urine collected at each time point for each rat.

    • Measure the osmolality of each urine sample using an osmometer.

  • Data Analysis:

    • Calculate the cumulative urine output for each animal over the collection period.

    • Plot the mean cumulative urine output and mean urine osmolality against the dose of this compound.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the control group and the this compound-treated groups.

Experimental_Workflow Acclimatization Acclimatization (48h in metabolic cages) Fasting Fasting (12h, water ad libitum) Acclimatization->Fasting Hydration Oral Water Load (2.5% body weight) Fasting->Hydration Grouping Randomize into Groups (Control + this compound Doses) Hydration->Grouping Dosing Subcutaneous Injection (Vehicle or this compound) Grouping->Dosing Collection Urine Collection (0-4 hours, 30 min intervals) Dosing->Collection Measurement Measure Volume & Osmolality Collection->Measurement Analysis Data Analysis (Dose-Response Curves, Statistics) Measurement->Analysis

Caption: Workflow for an in vivo study of this compound's antidiuretic effects.

Potential Research and Therapeutic Applications

As a selective V2R agonist, this compound is a valuable pharmacological tool for:

  • Studying Renal Physiology: Investigating the specific roles of V2R in renal water handling and the pathophysiology of water balance disorders.

  • Drug Development: Serving as a reference compound in the development of new V2R agonists or antagonists for conditions such as diabetes insipidus (which involves insufficient ADH action) or hyponatremia.[5][7]

Conclusion

This compound is a potent and selective V2 receptor agonist whose primary biological function is to promote antidiuresis by increasing water reabsorption in the kidney collecting ducts. Its well-characterized mechanism of action through the cAMP-PKA-AQP2 signaling pathway makes it an important compound for research in renal physiology and pharmacology. The quantitative data underscores its high potency, and established experimental models can be readily adapted to further explore its physiological and potential therapeutic effects.

References

In Vitro Profile of Velmupressin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velmupressin, chemically described as c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2, is a synthetic peptidic compound identified as a potent and selective agonist for the vasopressin V2 receptor (V2R).[1][2] As a short-acting agent, its primary mechanism involves the activation of V2 receptors, which are G-protein coupled receptors (GPCRs) crucial in regulating water homeostasis in the body.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its receptor activation, signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Receptor Potency

The potency of this compound has been quantified through cell-based assays measuring its half-maximal effective concentration (EC50). These studies highlight its high affinity for both human and rat V2 receptors.

Compound Target Receptor EC50 (nM) Reference
This compoundHuman V2 Receptor (hV2R)0.07[1][2]
This compoundRat V2 Receptor (rV2R)0.02[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the vasopressin V2 receptor, a member of the GPCR family predominantly expressed on the basolateral membrane of the renal collecting duct principal cells.[5][6] Upon agonist binding, the V2R undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs.

The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[7] PKA then phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water reabsorption from the filtrate back into the circulation.[3][6][7]

Velmupressin_V2R_Signaling This compound This compound V2R V2 Receptor (GPCR) This compound->V2R Binds G_Protein Gs Protein (α, β, γ subunits) V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane Apical Membrane Insertion of AQP2 AQP2_Vesicle->AQP2_Membrane Translocates Response Increased Water Reabsorption AQP2_Membrane->Response

This compound V2 Receptor Signaling Pathway.

Experimental Protocols

The in vitro characterization of this compound relies on specific assays to determine its binding affinity, potency, and functional activity at the V2 receptor.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for the V2 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the V2 receptor (e.g., rat liver or kidney medulla).[8]

  • Incubation: A constant concentration of a specific V2 receptor radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the V2 receptors.

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined, from which the inhibition constant (Ki) can be calculated.

Binding_Assay_Workflow start Start prep Prepare V2R-expressing cell membranes start->prep incubate Incubate membranes with: 1. Radioligand (constant conc.) 2. This compound (varied conc.) prep->incubate separate Separate bound from free ligand via filtration incubate->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data: Plot competition curve quantify->analyze result Determine IC50 and Ki values analyze->result end_node End result->end_node

Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assay (cAMP Measurement)

This assay measures the functional consequence of V2 receptor activation by quantifying the production of the second messenger, cAMP.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293) is engineered to stably express the human V2 receptor (hV2R).[9]

  • Cell Plating: The cells are seeded into multi-well plates and grown to an appropriate confluency.

  • Stimulation: The cells are treated with varying concentrations of this compound for a defined period in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: Following stimulation, the cells are lysed to release intracellular contents, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This is commonly done using competitive immunoassays (e.g., ELISA) or biosensor-based systems that generate a luminescent or fluorescent signal proportional to the cAMP concentration.[9]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of this compound. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is calculated from this curve.

Binding Affinity and Selectivity

The low nanomolar EC50 values for this compound indicate its high binding affinity and potency at the V2 receptor.[1][2] While specific Ki values from competitive binding assays are not publicly detailed, the potent functional response is a direct consequence of high-affinity binding. The term "selective" implies that this compound has a significantly higher affinity for the V2 receptor compared to other vasopressin receptor subtypes, such as the V1a and V1b receptors.[1] This selectivity is crucial for minimizing off-target effects, such as the vasoconstrictive actions mediated by V1a receptors.[5][10]

References

The Velmupressin Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the V1b Receptor-Mediated Cascade for Drug Development Professionals

Introduction

Velmupressin is an investigational synthetic peptide analog of the neurohypophyseal hormone arginine vasopressin (AVP). As a selective agonist for the vasopressin V1b receptor (V1bR), also known as the V3 receptor, its mechanism of action is intrinsically linked to the G protein-coupled receptor (GPCR) signaling cascade initiated by this specific receptor subtype. The V1b receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily mediating the effects of vasopressin on adrenocorticotropic hormone (ACTH) release from the anterior pituitary.[1][2] Understanding the intricacies of this signaling pathway is paramount for researchers in endocrinology, neuroscience, and drug development, particularly for therapeutic areas involving stress, depression, and other neuropsychiatric disorders.[3][4]

This technical guide provides a comprehensive overview of the core signaling pathway activated by V1b receptor agonists like this compound. It details the molecular events, presents quantitative data from representative V1b-selective compounds, outlines key experimental methodologies for studying the pathway, and provides visual diagrams to facilitate understanding.

Core Signaling Pathway: The Gq/11 Cascade

The vasopressin V1b receptor is a canonical member of the rhodopsin-like GPCR family. Its activity is mediated by coupling to heterotrimeric G proteins of the Gq/11 family.[5][6] The binding of an agonist such as this compound induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This activation leads to the dissociation of the Gα(q/11)-GTP subunit from the Gβγ dimer, initiating downstream signaling events.

The primary effector enzyme for the activated Gα(q/11) subunit is Phospholipase C-beta (PLCβ) .[5] PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid release of stored Ca²⁺ into the cytosol.[1][2]

  • Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane. DAG, in conjunction with the elevated intracellular Ca²⁺ levels, activates members of the Protein Kinase C (PKC) family.[6]

Activated PKC proceeds to phosphorylate a multitude of intracellular proteins on serine and threonine residues, leading to a cascade of cellular responses. The culmination of this pathway in pituitary corticotrophs is the potentiation of ACTH secretion.[1][2][6]

Caption: The this compound/V1b receptor signaling cascade via the Gq/11 pathway.

Quantitative Pharmacology

While specific quantitative pharmacological data for this compound are not extensively available in the public domain, the characteristics of a novel V1b agonist can be understood by comparing data from well-studied selective V1b ligands. The tables below present representative data for the selective V1b agonist d[Cha⁴]AVP and the selective V1b antagonist SSR149415 (Nelivaptan) . These values illustrate the typical binding affinities and functional potencies determined when characterizing compounds targeting the V1b receptor.

Table 1: Ligand Binding Affinities (Ki)

The inhibition constant (Ki) quantifies the binding affinity of a ligand for a receptor. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesKi (nM)Citation(s)
d[Cha⁴]AVP V1bHuman1.2[5][7][8]
V1aHuman151[7][8]
V2Human750[7][8]
Oxytocin (OT)Human240[7][8]
SSR149415 V1bRat (native)3.7[1][6]
V1bRat (recombinant)1.3[1][6]
V1bHuman1.5 - 4.2[1]

Table 2: Functional Potency & Selectivity

Functional potency is measured in cell-based assays that quantify the biological response to a ligand. For agonists, this is often expressed as the half-maximal effective concentration (EC50) or its logarithmic form (pEC50). For antagonists, it is expressed as the inhibition constant (Ki or pKB). Selectivity is the ratio of binding affinity or potency for the target receptor versus off-target receptors.

CompoundParameterReceptor TargetValueCitation(s)
d[Cha⁴]AVP pEC50 (Ca²⁺ influx)Human V1b10.05[5]
pEC50 (Ca²⁺ influx)Human V1a6.53
pEC50 (cAMP)Human V25.92
Selectivity (V1b vs V1a)-~3000-fold
Selectivity (V1b vs V2)-~14,000-fold
SSR149415 pKB (Ca²⁺ influx)Human V1b9.19
pKB (Ca²⁺ influx)Human OT8.72
Selectivity (V1b vs V1a)->60-fold (Human)[1]
Selectivity (V1b vs V1a)->800-fold (Rat)[1]

Experimental Protocols

Characterizing the activity of a compound like this compound at the V1b receptor involves a suite of standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Objective: To determine the Ki of a test compound for the V1b receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human V1b receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: Typically [³H]-Arginine Vasopressin ([³H]-AVP).

    • Test compound (e.g., this compound) at various concentrations.

    • Non-specific binding control: A high concentration of unlabeled AVP (e.g., 1 µM).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Protocol:

    • Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Add Components:

      • To "Total Binding" wells, add radioligand and buffer.

      • To "Non-Specific Binding" (NSB) wells, add radioligand and the non-specific control (unlabeled AVP).

      • To "Competition" wells, add radioligand and serial dilutions of the test compound.

    • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The final volume is typically 200-250 µL.

    • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.

    • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl) to remove any unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This is a functional, cell-based assay used to measure the increase in intracellular calcium ([Ca²⁺]i) following the activation of a Gq-coupled receptor. It is a direct measure of the functional consequences of the IP3 branch of the signaling pathway.

  • Objective: To determine the functional potency (EC50) of an agonist or inhibitory potency (IC50/Ki) of an antagonist.

  • Materials:

    • A cell line expressing the V1b receptor (e.g., CHO-hV1bR).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and a quencher (e.g., probenecid, to prevent dye leakage).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black-walled, clear-bottom assay plates.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Protocol:

    • Cell Plating: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add the fluorescent dye solution (containing the dye and probenecid in assay buffer). Incubate for 45-60 minutes at 37°C, followed by a period at room temperature to allow for de-esterification of the AM ester.

    • Compound Preparation: Prepare serial dilutions of the agonist or antagonist in a separate compound plate.

    • Assay Measurement:

      • Place the cell plate into the fluorescence reader.

      • Establish a stable baseline fluorescence reading for each well.

      • The instrument's injector adds the compound from the compound plate to the cell plate.

      • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). Agonist activation will cause a rapid increase in fluorescence as the dye binds to the released intracellular calcium.

    • Data Analysis:

      • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

      • For agonists, plot the response against the log concentration and fit to a sigmoidal curve to determine the EC50.

      • For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist (like AVP). The antagonist's potency (IC50) is determined from its ability to inhibit the agonist's response.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in Assay Plate culture Culture Overnight start->culture dye_load Load Cells with Ca²⁺ Sensitive Dye culture->dye_load incubate Incubate (37°C then RT) dye_load->incubate baseline Measure Baseline Fluorescence incubate->baseline inject Inject Agonist/ Antagonist baseline->inject read Record Fluorescence (Kinetics) inject->read quantify Quantify Peak Response read->quantify plot Plot Dose-Response Curve quantify->plot calculate Calculate EC50/IC50 plot->calculate

Caption: A generalized workflow for a Gq-coupled receptor calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay directly measures the accumulation of inositol phosphates (primarily IP1, a stable downstream metabolite of IP3) after receptor activation. It provides a robust readout of the entire PLCβ-mediated pathway.

  • Objective: To quantify agonist-induced activation of the PLC pathway.

  • Materials:

    • A cell line expressing the V1b receptor.

    • Commercial IP accumulation assay kit (e.g., IP-One HTRF® from Cisbio). These kits typically use Homogeneous Time-Resolved Fluorescence (HTRF) technology.

    • Stimulation buffer containing Lithium Chloride (LiCl). LiCl is crucial as it inhibits inositol monophosphatase, causing IP1 to accumulate in the cell.

    • White, low-volume 384-well assay plates.

    • An HTRF-compatible microplate reader.

  • Protocol:

    • Cell Plating: Plate cells in the white assay plates and culture overnight.

    • Compound Addition: Remove culture medium and add serial dilutions of the test agonist prepared in the stimulation buffer (containing LiCl).

    • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

    • Cell Lysis & Detection: Add the detection reagents from the kit directly to the wells. These reagents typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

    • Final Incubation: Incubate for a further period (e.g., 60 minutes) at room temperature to allow the immunoassay to reach equilibrium.

    • Measurement: Read the plate on an HTRF reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis:

      • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

      • The signal is inversely proportional to the amount of IP1 produced.

      • Plot the HTRF ratio against the log concentration of the agonist.

      • Fit the data to determine the EC50 value for the compound.

Conclusion

The signaling pathway initiated by the V1b receptor is a well-defined Gq/11-mediated cascade that is central to the receptor's physiological function, particularly in regulating the HPA axis. For drug development professionals investigating this compound or other V1b-targeted compounds, a thorough characterization using the quantitative and functional assays detailed in this guide is essential. By determining the binding affinity, functional potency, and selectivity of new chemical entities, researchers can build a comprehensive pharmacological profile, enabling informed decisions for advancing potential therapeutics for stress-related and psychiatric disorders. The combination of binding and functional assays, visualized through clear pathway diagrams, provides the foundational knowledge required for successful drug discovery in this target class.

References

An In-depth Technical Guide to the Cellular Effects of Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document details the cellular effects of Vasopressin. Initial searches for "Velmupressin" did not yield relevant results, suggesting a possible typographical error. The following information is based on the extensive available research for Vasopressin.

Introduction

Arginine Vasopressin (AVP), a nonapeptide hormone, is a critical regulator of numerous physiological processes. Synthesized in the hypothalamus and released from the posterior pituitary, its primary functions include maintaining water homeostasis, regulating blood pressure, and influencing social behaviors. These effects are mediated through its interaction with a family of G protein-coupled receptors (GPCRs): V1a, V1b, and V2. This guide provides a comprehensive overview of the cellular and molecular mechanisms of action of vasopressin, with a focus on its signaling pathways, quantitative cellular responses, and the experimental protocols used to elucidate these effects.

Core Signaling Pathways

Vasopressin's diverse physiological roles are dictated by the specific receptor subtype expressed in target tissues, each linked to a distinct intracellular signaling cascade.

  • V1a Receptor (V1aR): Predominantly found on vascular smooth muscle cells, platelets, and hepatocytes, the V1aR is coupled to the Gq/11 family of G proteins.[1][2] Upon vasopressin binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[3] This increase in intracellular calcium is a key event in initiating cellular responses such as smooth muscle contraction.[3]

  • V1b Receptor (V1bR): Primarily expressed in the anterior pituitary, the V1bR also couples to Gq/11 and activates the PLC-IP3-Ca2+ pathway. Its activation is crucial for the regulation of adrenocorticotropic hormone (ACTH) secretion.

  • V2 Receptor (V2R): Located on the basolateral membrane of renal collecting duct principal cells, the V2R is coupled to the Gs family of G proteins.[4][5] Activation of the V2R stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, most notably Aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane, increasing water reabsorption.[4] Interestingly, V2 receptor activation can also lead to intracellular calcium mobilization, suggesting a more complex signaling network than initially understood.[4]

Quantitative Data on Cellular Responses

The cellular effects of vasopressin are concentration-dependent. The following tables summarize key quantitative data from in vitro and ex vivo studies.

ParameterCell/Tissue TypeVasopressin ConcentrationObserved EffectReference(s)
Vasoconstriction
EC50 for VasoconstrictionIsolated, pressurized rat mesenteric arteries30 pMHalf-maximal vasoconstriction.[6][7][6][7]
Maximal VasoconstrictionIsolated, pressurized rat mesenteric arteries10 nMComplete occlusion of the vessel.[6][6]
Arteriolar Diameter ReductionA0 arterioles (hamster)0.0001 IU/kg/minute-49 ± 7% reduction in diameter.[8][8]
VEGF Secretion
Maximal VEGF SecretionHuman vascular smooth muscle cells10⁻⁷ MMaximal increase in VEGF secretion after 24 hours.[9][9]
cAMP Production
EC50 for cAMP ProductionRat medullary thick ascending limb0.52 - 0.66 nmolHalf-maximal stimulation of cAMP accumulation.[10][10]
Maximal cAMP AccumulationRat medullary thick ascending limbMaximal vasopressin concentration9.5 ± 0.5 pmol/4 min (adult) and 7.1 ± 0.6 pmol/4 min (old).[10][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent indicator.

1. Cell Preparation:

  • Culture cells to 80-100% confluence in a 96-well or 384-well black-walled, clear-bottom plate.[11][12]
  • For adherent cells, plate overnight at a density of 40,000-80,000 cells/well for a 96-well plate.[11]
  • For non-adherent cells, suspend in growth medium at 125,000-250,000 cells/well for a 96-well plate and centrifuge the plate to pellet the cells.[11]

2. Dye Loading:

  • Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[13][14]
  • Remove the cell culture medium and add 100 µL of the dye-loading solution to each well of a 96-well plate.[11][14]
  • Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[11][13]

3. Assay Performance:

  • Prepare a compound plate containing various concentrations of vasopressin.
  • Use a fluorescence plate reader (e.g., FLIPR) to measure the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.[11]
  • Establish a baseline fluorescence reading before adding the vasopressin.
  • The instrument will then add the vasopressin from the compound plate to the cell plate, and the change in fluorescence, indicating intracellular calcium mobilization, is recorded over time.[12]

cAMP Immunoassay

This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP.

1. Sample Preparation:

  • For tissue samples, homogenize in 0.1M HCl on ice.[15]
  • For cell samples, lyse the cells in 0.1M HCl.[15]
  • Centrifuge the homogenate or lysate to pellet debris and collect the supernatant.[15]

2. Acetylation (Optional but recommended for increased sensitivity):

  • Prepare an acetylating reagent mix.[15]
  • Add the reagent to standards and samples. This step converts cAMP to a more immunogenic form.[15]

3. Immunoassay:

  • Add standards and samples to a microplate pre-coated with a goat anti-rabbit antibody.
  • Add a rabbit anti-cAMP antibody and a fixed amount of cAMP conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).[16][17]
  • During incubation, the cAMP in the sample competes with the enzyme-conjugated cAMP for binding to the anti-cAMP antibody.[16]
  • Wash the plate to remove unbound reagents.
  • Add a substrate for the enzyme. The amount of color or light produced is inversely proportional to the amount of cAMP in the sample.[16]
  • Read the absorbance or luminescence on a microplate reader.[15]

VEGF Secretion Assay (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of VEGF in cell culture supernatants.

1. Sample Collection:

  • Culture cells (e.g., human vascular smooth muscle cells) in the presence of varying concentrations of vasopressin for a specified time (e.g., 24 hours).[9]
  • Collect the cell culture supernatant and centrifuge to remove any cells or debris.[18]

2. ELISA Procedure:

  • Add VEGF standards and samples to a 96-well plate pre-coated with a monoclonal antibody specific for human VEGF-A.[19][20]
  • Incubate the plate to allow the VEGF in the samples and standards to bind to the immobilized antibody.[20]
  • Wash the plate to remove unbound substances.
  • Add a biotin-conjugated polyclonal antibody specific for human VEGF-A.[20][21]
  • Incubate and wash the plate.
  • Add streptavidin-horseradish peroxidase (HRP) conjugate.[19][21]
  • Incubate and wash the plate.
  • Add a TMB substrate solution. The HRP enzyme will catalyze a color change.[20]
  • Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[21] The intensity of the color is proportional to the amount of VEGF present in the sample.

Visualizations

Signaling Pathways

Vasopressin_Signaling cluster_V1aR V1a Receptor Signaling cluster_V2R V2 Receptor Signaling AVP1 Vasopressin V1aR V1a Receptor AVP1->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction AVP2 Vasopressin V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_insertion AQP2 Insertion (Apical Membrane) AQP2_vesicle->AQP2_insertion Water_Reabsorption Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: Vasopressin signaling pathways via V1a and V2 receptors.

Experimental Workflows

Calcium_Mobilization_Workflow start Start cell_culture Culture cells in 96-well plate start->cell_culture dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading incubation Incubate for 60 min at 37°C and 15-30 min at RT dye_loading->incubation read_baseline Measure baseline fluorescence incubation->read_baseline add_vasopressin Add Vasopressin (compound plate) read_baseline->add_vasopressin read_response Record fluorescence change over time add_vasopressin->read_response end End read_response->end

Caption: Workflow for an intracellular calcium mobilization assay.

cAMP_Assay_Workflow start Start sample_prep Prepare cell/tissue lysates in 0.1M HCl start->sample_prep acetylation Acetylate standards and samples (optional) sample_prep->acetylation add_to_plate Add standards/samples to coated microplate acetylation->add_to_plate add_reagents Add anti-cAMP Ab and cAMP-enzyme conjugate add_to_plate->add_reagents incubation Incubate to allow competitive binding add_reagents->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add enzyme substrate wash->add_substrate read_signal Measure absorbance/ luminescence add_substrate->read_signal end End read_signal->end VEGF_ELISA_Workflow start Start collect_supernatant Collect cell culture supernatant start->collect_supernatant add_to_plate Add standards/samples to VEGF Ab-coated plate collect_supernatant->add_to_plate incubate1 Incubate and wash add_to_plate->incubate1 add_detection_ab Add biotin-conjugated detection antibody incubate1->add_detection_ab incubate2 Incubate and wash add_detection_ab->incubate2 add_streptavidin_hrp Add Streptavidin-HRP incubate2->add_streptavidin_hrp incubate3 Incubate and wash add_streptavidin_hrp->incubate3 add_substrate Add TMB substrate incubate3->add_substrate stop_and_read Stop reaction and read absorbance at 450 nm add_substrate->stop_and_read end End stop_and_read->end

References

Methodological & Application

Application Notes and Protocols for Inducing Antidiuresis in Rat Models with a V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established understanding of vasopressin V2 receptor agonists, such as arginine vasopressin (AVP) and its synthetic analog desmopressin (dDAVP), to induce antidiuresis in rat models. As of this writing, "Velmupressin" is not a widely recognized compound in the scientific literature. Therefore, these guidelines serve as a comprehensive template. Researchers working with a novel compound like this compound should adapt these protocols based on the specific pharmacokinetic and pharmacodynamic properties of their molecule.

Introduction

Vasopressin V2 receptor agonists are crucial tools in the study of renal physiology, particularly in understanding the mechanisms of water reabsorption and the pathophysiology of diseases like diabetes insipidus. These agonists act on the V2 receptors located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1][2][3][4] This interaction initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water permeability and reabsorption from the urine.[1][2][4][5] This application note provides detailed protocols for utilizing a V2 receptor agonist to induce antidiuresis in rat models, a key method for investigating renal function and screening potential therapeutic agents.

Signaling Pathway of V2 Receptor Agonists

The binding of a V2 receptor agonist, such as this compound, to its G-protein coupled receptor (GPCR) on the collecting duct cells triggers a well-defined signaling pathway. This ultimately results in the concentration of urine.

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen V2R_Agonist This compound (V2 Receptor Agonist) V2R V2 Receptor V2R_Agonist->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane Aquaporin-2 (AQP2) (Apical Membrane) AQP2_Vesicle->AQP2_Membrane Translocation Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption Facilitates Urine Urine Urine->Water_Reabsorption Water Movement

Caption: V2 Receptor Agonist Signaling Pathway.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the antidiuretic effect of a V2 receptor agonist in a rat model. These values are based on published studies using established V2 agonists.

Table 1: Dose-Response Relationship of a V2 Receptor Agonist on Urine Output and Osmolality in Water-Loaded Rats

Dose (µg/kg, IV)Urine Output (mL/hr)Urine Osmolality (mOsm/kg)
Vehicle Control5.8 ± 0.6150 ± 25
0.13.2 ± 0.4600 ± 50
0.31.5 ± 0.31200 ± 100
1.00.5 ± 0.12500 ± 200
3.00.3 ± 0.12800 ± 150

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of a V2 Receptor Agonist in Rats

ParameterValue
Pharmacokinetics
Half-life (t½)2.5 hours
Peak Plasma Concentration (Cmax)8.5 pg/mL (for 0.2 mg oral dose)[6]
Time to Peak (Tmax)1.5 hours (oral)[6]
Bioavailability (Oral)~0.1%[6]
Pharmacodynamics
Onset of Action (IV)< 15 minutes
Duration of Antidiuretic Effect (IV, 1 µg/kg)8-10 hours

Experimental Protocols

Protocol 1: Induction of Antidiuresis in Conscious, Water-Loaded Rats

This protocol is designed to assess the antidiuretic potency of a V2 receptor agonist.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Metabolic cages for urine collection

  • V2 Receptor Agonist (e.g., this compound)

  • Vehicle (e.g., sterile saline)

  • Gavage needles

  • Intravenous (IV) catheters (if applicable)

  • Osmometer

  • Standard laboratory equipment

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimation.

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water to ensure gastric emptying.

  • Water Loading: On the day of the experiment, administer a water load of 3-5% of the body weight via oral gavage.

  • Baseline Urine Collection: Collect urine for a baseline period of 1-2 hours to ensure adequate diuresis.

  • Drug Administration: Administer the V2 receptor agonist or vehicle via the desired route (e.g., intravenous, subcutaneous, or oral).

  • Urine Collection: Collect urine at predetermined intervals (e.g., every hour for 6-8 hours).

  • Measurements: For each urine sample, record the volume and measure the osmolality using an osmometer.

  • Data Analysis: Calculate the urine flow rate (mL/hr) and osmolality (mOsm/kg) for each time point and treatment group.

Experimental_Workflow Acclimation 1. Animal Acclimation (Metabolic Cages, 3 days) Fasting 2. Overnight Fasting (12-16 hours) Acclimation->Fasting Water_Loading 3. Oral Water Load (3-5% body weight) Fasting->Water_Loading Baseline 4. Baseline Urine Collection (1-2 hours) Water_Loading->Baseline Administration 5. V2 Agonist/Vehicle Administration Baseline->Administration Urine_Collection 6. Timed Urine Collection (e.g., hourly for 8 hours) Administration->Urine_Collection Measurement 7. Measure Urine Volume & Osmolality Urine_Collection->Measurement Analysis 8. Data Analysis Measurement->Analysis

Caption: Experimental Workflow for Antidiuresis Induction.

Protocol 2: Assessment of V2 Receptor Agonist in Brattleboro Rats

Brattleboro rats have a genetic defect that prevents them from synthesizing vasopressin, resulting in severe diabetes insipidus.[7] They serve as an excellent model to study the direct effects of V2 receptor agonists.

Materials:

  • Homozygous Brattleboro rats

  • Metabolic cages

  • V2 Receptor Agonist (e.g., this compound)

  • Vehicle

  • Administration equipment (as in Protocol 1)

  • Osmometer

Procedure:

  • Animal Acclimation: Acclimate Brattleboro rats to metabolic cages for 3 days. Note their high water intake and urine output.

  • Baseline Measurement: Record baseline 24-hour water intake and urine output.

  • Drug Administration: Administer the V2 receptor agonist or vehicle. Due to the chronic nature of their condition, continuous infusion via an osmotic minipump may be considered for longer-term studies.

  • Monitoring: Monitor water intake and collect urine over a 24-hour period post-administration.

  • Measurements: Measure total urine volume and osmolality.

  • Data Analysis: Compare the changes in water intake, urine volume, and urine osmolality between the treatment and vehicle groups.

Logical Relationship: Antidiuresis and Physiological Parameters

The induction of antidiuresis by a V2 receptor agonist leads to a series of interconnected physiological changes.

Antidiuresis_Effects V2_Agonist V2 Receptor Agonist Administration Antidiuresis Antidiuresis V2_Agonist->Antidiuresis Urine_Volume Decreased Urine Volume Antidiuresis->Urine_Volume Urine_Osmolality Increased Urine Osmolality Antidiuresis->Urine_Osmolality Water_Reabsorption Increased Renal Water Reabsorption Antidiuresis->Water_Reabsorption Plasma_Osmolality Decreased Plasma Osmolality Water_Reabsorption->Plasma_Osmolality

Caption: Physiological Effects of V2 Agonist-Induced Antidiuresis.

Conclusion

The protocols and data presented provide a robust framework for researchers and drug development professionals to investigate the antidiuretic properties of V2 receptor agonists like this compound in rat models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of renal physiology and developing novel therapies for water balance disorders.

References

Application Notes and Protocols for Studying Renal Water Reabsorption Using Velmupressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin is a potent and selective peptide agonist of the vasopressin V2 receptor (V2R), a G-protein coupled receptor that plays a critical role in regulating renal water reabsorption.[1] Its high affinity and selectivity for the V2R make it an invaluable tool for investigating the molecular mechanisms underlying water balance and for the development of novel therapeutics for disorders such as nocturnal polyuria and diabetes insipidus.

In the kidney, the binding of this compound to the V2R on the basolateral membrane of principal cells in the collecting ducts initiates a signaling cascade. This cascade primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane, increasing water permeability and facilitating water reabsorption from the tubular fluid back into the bloodstream.[2][3]

These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to study renal water reabsorption, along with representative data presented in a clear, tabular format.

Signaling Pathway

The binding of this compound to the V2 receptor initiates a well-characterized signaling cascade that culminates in the insertion of aquaporin-2 water channels into the apical membrane of collecting duct principal cells.

Velmupressin_Signaling_Pathway cluster_cell Collecting Duct Principal Cell This compound This compound V2R V2 Receptor This compound->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 Apical_Membrane Apical Membrane AQP2_vesicle->Apical_Membrane Translocation & Fusion AQP2_channel Aquaporin-2 (AQP2) Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Increases Permeability In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_collection Sample Collection & Analysis cluster_data Data Analysis Animal_Prep Acclimatize Rats (Sprague-Dawley, male, 250-300g) Metabolic_Cages House in Metabolic Cages Animal_Prep->Metabolic_Cages Water_Loading Water Load (gavage, 3% body weight) Metabolic_Cages->Water_Loading Velmupressin_Admin Administer this compound (IV or SC, various doses) Water_Loading->Velmupressin_Admin Urine_Collection Collect Urine (hourly for 4-6 hours) Velmupressin_Admin->Urine_Collection Blood_Sample Collect Blood Sample (optional, for plasma osmolality) Velmupressin_Admin->Blood_Sample Measure_Volume Measure Urine Volume Urine_Collection->Measure_Volume Measure_Osmolality Measure Urine Osmolality (osmometer) Urine_Collection->Measure_Osmolality Data_Analysis Analyze Data (Dose-response curves) Measure_Volume->Data_Analysis Measure_Osmolality->Data_Analysis

References

Application Notes and Protocols for Velmupressin in Cardiovascular Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed application notes, experimental protocols, and specific cardiovascular research studies for the compound Velmupressin could not be located.

This compound is identified as a potent and selective peptide agonist for the vasopressin V2 receptor, with reported EC50 values of 0.07 nM for the human V2 receptor and 0.02 nM for the rat V2 receptor. However, beyond this initial characterization, there is a notable absence of published research detailing its specific use, efficacy, or safety in cardiovascular models.

This lack of available data prevents the creation of the requested detailed application notes, experimental protocols, and data presentations. The scientific community has not yet published studies that would provide the necessary foundation for such documents.

While specific information on this compound is not available, below is a general overview of the role of V2 receptor agonism in cardiovascular research, which may provide context for potential future applications of this compound or similar compounds.

General Context: The Role of V2 Receptor Agonism in the Cardiovascular System

The vasopressin V2 receptor is a G-protein coupled receptor primarily known for its role in regulating water reabsorption in the kidneys. However, its activation can have several indirect and direct effects on the cardiovascular system.

Potential Areas of Cardiovascular Research for V2 Receptor Agonists:

  • Fluid Balance and Heart Failure: By promoting water retention, V2 receptor agonists can influence plasma volume. This is a critical parameter in conditions like heart failure, where fluid management is a key therapeutic goal. Research in this area often investigates the impact of V2 receptor modulation on hemodynamics, cardiac filling pressures, and renal function.

  • Blood Pressure Regulation: While the primary pressor effects of vasopressin are mediated by V1a receptors, V2 receptor activation can influence blood pressure through changes in plasma volume and potentially through other mechanisms.

  • Endothelial Function: V2 receptors are also expressed on endothelial cells. Their activation can stimulate the release of von Willebrand factor (vWF) and Factor VIII, which are involved in hemostasis. The broader implications of V2 receptor-mediated endothelial signaling are an area of ongoing research.

Signaling Pathway of the Vasopressin V2 Receptor

The general signaling pathway for the V2 receptor is well-established. Activation of the receptor by an agonist like this compound would be expected to initiate the following cascade:

V2R_Signaling This compound This compound V2R V2 Receptor This compound->V2R Binds to G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_Vesicle Aquaporin-2 Vesicles PKA->AQP2_Vesicle Phosphorylates Gene_Transcription Gene Transcription (e.g., Aquaporin-2) CREB->Gene_Transcription Activates Membrane_Insertion Membrane Insertion of Aquaporin-2 AQP2_Vesicle->Membrane_Insertion Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: General signaling pathway of the vasopressin V2 receptor.

Hypothetical Experimental Workflow for a Novel V2 Agonist

Should research on this compound become available, a typical experimental workflow to characterize its cardiovascular effects might include the following stages:

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Receptor_Binding Receptor Binding Assays (Determine Ki) Cell_Signaling Cell-based Signaling Assays (cAMP accumulation) Receptor_Binding->Cell_Signaling Isolated_Vessel Isolated Vessel Studies (Assess vasoreactivity) Cell_Signaling->Isolated_Vessel Isolated_Heart Isolated Heart Perfusion (Langendorff) Isolated_Vessel->Isolated_Heart PK_PD Pharmacokinetics & Pharmacodynamics (Dose-ranging studies) Hemodynamics Hemodynamic Monitoring (Blood pressure, heart rate, cardiac output) PK_PD->Hemodynamics Disease_Model Disease Model Testing (e.g., Heart Failure, Sepsis) Hemodynamics->Disease_Model cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo

Caption: Hypothetical workflow for cardiovascular characterization.

Conclusion

While this compound is identified as a tool compound for V2 receptor research, the scientific community has not yet published studies on its specific applications in cardiovascular research. Therefore, detailed application notes and protocols cannot be provided at this time. Researchers interested in using this compound would need to develop their own protocols based on the general principles of studying V2 receptor agonists and the known pharmacology of the vasopressin system. Future publications may shed light on the specific cardiovascular effects of this compound, which would then enable the development of the detailed documentation requested.

Velmupressin: A Potent and Selective V2 Receptor Agonist for Investigating GPCR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Velmupressin, a synthetic peptide analog of vasopressin, is a powerful tool for researchers studying G protein-coupled receptor (GPCR) signaling, particularly the vasopressin V2 receptor (V2R). Its high potency and selectivity for the V2R over other vasopressin receptor subtypes (V1a and V1b) and the oxytocin receptor (OTR) make it an invaluable molecular probe for dissecting the intricate signaling pathways regulated by this key receptor.[1][2][3] The V2R, primarily coupled to the Gs signaling pathway, plays a critical role in regulating water reabsorption in the kidneys.[4] Dysregulation of V2R signaling is implicated in various pathological conditions, making it a significant target for drug discovery.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in fundamental GPCR research. The information is intended for researchers, scientists, and drug development professionals interested in utilizing this compound to explore V2R signaling, screen for novel modulators, and investigate concepts such as biased agonism.

Pharmacological Profile of this compound

This compound is a potent agonist of the human V2 receptor with an EC50 of 0.07 nM.[2][3] Its selectivity for the V2R is highlighted by its significantly lower affinity for the V1a, V1b, and oxytocin receptors. A summary of the binding affinities (Ki) and functional potencies (EC50) of this compound is presented in Table 1.

Table 1: Pharmacological Data for this compound

ReceptorLigandAssay TypeSpeciesKi (nM)EC50 (nM)
V2R This compound cAMP Human 0.07 [2][3]
V2RThis compoundcAMPRat0.02[2][3]
V1aRThis compoundRadioligand BindingHuman>1000
V1bRThis compoundRadioligand BindingHuman>1000
OTRThis compoundRadioligand BindingHuman>1000

Vasopressin Receptor Signaling Pathways

The three vasopressin receptor subtypes (V1a, V1b, and V2) mediate distinct physiological effects through different G protein-coupling mechanisms. Understanding these pathways is crucial for interpreting experimental data obtained using this compound.

  • V1a and V1b Receptors: These receptors primarily couple to Gq/11 proteins.[5][6][7] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6][7]

  • V2 Receptor: The V2 receptor predominantly couples to Gs proteins.[4] Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response.[4]

Vasopressin Receptor Signaling Pathways cluster_V1 V1aR / V1bR Signaling cluster_V2 V2R Signaling V1_Ligand Vasopressin / this compound (at high conc.) V1_Receptor V1aR / V1bR V1_Ligand->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation V2_Ligand Vasopressin / this compound V2_Receptor V2R V2_Ligand->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effects PKA->Downstream

Vasopressin Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to study V2R signaling.

Radioligand Binding Assay for Vasopressin Receptors

This protocol is for determining the binding affinity (Ki) of this compound for V1a, V1b, and V2 receptors using a competition binding assay.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing receptor of interest start->prep_membranes add_components Add membranes, radioligand, and competing ligand (this compound) to assay plate prep_membranes->add_components incubate Incubate to reach equilibrium add_components->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing human V1a, V1b, or V2 receptors

  • Radioligand:

    • For V1aR: [3H]-SR49059

    • For V1bR: [3H]-AVP

    • For V2R: [3H]-AVP

  • This compound (unlabeled competitor ligand)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques.[8][9] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of Binding Buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of a serial dilution of this compound (typically from 10^-12 M to 10^-5 M).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation (the amount of protein per well should be optimized).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.[8][10]

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the V2 receptor.

cAMP Assay Workflow start Start seed_cells Seed cells expressing V2R in a 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells add_pde_inhibitor Add PDE inhibitor (e.g., IBMX) incubate_cells->add_pde_inhibitor add_this compound Add serial dilutions of this compound add_pde_inhibitor->add_this compound incubate_agonist Incubate for a defined period add_this compound->incubate_agonist lyse_cells Lyse cells incubate_agonist->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Analyze data to determine EC50 measure_cAMP->analyze_data end End analyze_data->end

cAMP Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human V2 receptor

  • Cell culture medium

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed the V2R-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Preparation:

    • Aspirate the cell culture medium.

    • Wash the cells once with Assay Buffer.

    • Add 50 µL of Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add 50 µL of a serial dilution of this compound (typically from 10^-12 M to 10^-6 M) to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This protocol is used to assess the functional activity of this compound at Gq-coupled receptors like V1aR and V1bR by measuring changes in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human V1a or V1b receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the V1aR- or V1bR-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading:

    • Aspirate the cell culture medium.

    • Add 100 µL of Assay Buffer containing the calcium-sensitive dye and probenecid to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject 20 µL of a serial dilution of this compound into the wells.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Application Note: Investigating Biased Agonism at the V2 Receptor using this compound

Introduction:

The concept of "biased agonism" or "functional selectivity" proposes that a GPCR can be stabilized in multiple active conformations by different ligands, leading to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent signaling).[11] this compound, as a potent V2R agonist, can be a valuable tool to investigate whether the V2R can exhibit biased signaling.

Experimental Approach:

To assess the biased agonism of this compound at the V2R, its activity in a G protein-dependent pathway (cAMP accumulation) should be compared to its activity in a β-arrestin recruitment assay.

Biased Agonism Workflow start Start run_cAMP Perform cAMP assay (G protein pathway) start->run_cAMP run_arrestin Perform β-arrestin recruitment assay start->run_arrestin determine_potency Determine EC50 and Emax for each pathway run_cAMP->determine_potency run_arrestin->determine_potency calculate_bias Calculate bias factor relative to a reference agonist determine_potency->calculate_bias interpret_results Interpret results to determine if this compound is a biased agonist calculate_bias->interpret_results end End interpret_results->end

References

Application Notes and Protocols: In Vivo Imaging with Fluorescently Labeled Velmupressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velmupressin is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R), with EC50 values of 0.07 nM and 0.02 nM for human and rat V2Rs, respectively[1]. The V2R is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water reabsorption[2][3]. Fluorescent labeling of this compound enables real-time, non-invasive visualization and quantification of its distribution, target engagement, and pharmacokinetics in vivo. These application notes provide an overview of potential applications, detailed experimental protocols for fluorescent labeling and in vivo imaging, and hypothetical data presentation to guide researchers in utilizing this powerful technique.

Potential Applications

  • Pharmacokinetic and Biodistribution Studies: Track the absorption, distribution, metabolism, and excretion (ADME) of this compound in real-time within a living organism.

  • Target Engagement and Receptor Occupancy: Visualize and quantify the binding of this compound to V2 receptors in target tissues, such as the kidneys.

  • Drug Efficacy and Mechanism of Action Studies: Correlate the localization of fluorescently labeled this compound with its physiological effects, providing insights into its mechanism of action.

  • Development of Novel Therapeutics: Use as a tool to screen and characterize new V2R-targeting compounds.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from in vivo imaging studies with fluorescently labeled this compound. These tables are for illustrative purposes to demonstrate how quantitative data can be structured for easy comparison.

Table 1: Biodistribution of Fluorescently Labeled this compound in Mice

OrganMean Fluorescence Intensity (Arbitrary Units) ± SD (n=5)
Kidneys8.5 x 10⁸ ± 1.2 x 10⁸
Liver3.1 x 10⁷ ± 0.8 x 10⁷
Lungs1.5 x 10⁷ ± 0.4 x 10⁷
Spleen9.8 x 10⁶ ± 0.3 x 10⁶
Brain2.3 x 10⁶ ± 0.7 x 10⁶
Muscle4.5 x 10⁶ ± 0.9 x 10⁶

Table 2: Pharmacokinetic Parameters of Fluorescently Labeled this compound

ParameterValue
Half-life (t½) 30 ± 5 minutes
Time to Peak Concentration (Tmax) 15 minutes
Peak Concentration (Cmax) 9.2 x 10⁸ (Arbitrary Units)
Area Under the Curve (AUC) 1.5 x 10¹⁰ (Arbitrary Units * min)

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general method for labeling this compound with a near-infrared (NIR) fluorescent dye, which is ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration[4][5].

Materials:

  • This compound peptide

  • Amine-reactive NIR fluorescent dye (e.g., Alexa Fluor 750 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Peptide Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dye Dissolution: Dissolve the amine-reactive NIR dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved this compound to the dissolved dye. A molar ratio of 1:1.5 to 1:3 (peptide:dye) is a good starting point.

    • Add a small amount of TEA or DIEA to raise the pH to ~8.0-8.5, which facilitates the reaction between the NHS ester of the dye and the primary amine of the peptide.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions and identify the fraction containing the labeled peptide by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm for the peptide.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the dye's maximum absorption wavelength and at 280 nm. The following formula can be used: DOL = (A_max * ε_peptide) / ( (A_280 - A_correction) * ε_dye ) where A_max is the absorbance at the dye's maximum absorption, ε_peptide is the molar extinction coefficient of the peptide, A_280 is the absorbance at 280 nm, A_correction is a correction factor for the dye's absorbance at 280 nm, and ε_dye is the molar extinction coefficient of the dye.

  • Storage: Store the fluorescently labeled this compound at -20°C or -80°C, protected from light.

Protocol 2: In Vivo Imaging in a Mouse Model

This protocol outlines the procedure for non-invasive imaging of fluorescently labeled this compound in mice using an in vivo imaging system (IVIS) or a similar instrument.

Materials:

  • Fluorescently labeled this compound

  • Anesthetizing agent (e.g., isoflurane)

  • Animal imaging system with appropriate filters for the chosen NIR dye

  • Healthy adult mice (e.g., C57BL/6)

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an isoflurane chamber (e.g., 2-3% isoflurane in oxygen).

    • Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia using a nose cone (e.g., 1.5-2% isoflurane).

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the labeled peptide to determine the level of autofluorescence.

  • Injection:

    • Administer the fluorescently labeled this compound via intravenous (tail vein) injection. The dose will need to be optimized, but a starting point could be in the range of 1-10 nmol/kg. The labeled peptide should be diluted in sterile saline.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes) to monitor the distribution and clearance of the labeled peptide.

    • Use the appropriate excitation and emission filters for the specific NIR dye used.

  • Data Analysis:

    • Define regions of interest (ROIs) over the target organs (e.g., kidneys) and other tissues to quantify the fluorescence intensity over time.

    • Correct the fluorescence intensity for background autofluorescence.

    • The data can be expressed as average radiance (photons/s/cm²/sr) or other calibrated units provided by the imaging software.

  • Ex Vivo Imaging (Optional):

    • At the end of the imaging session, the mouse can be euthanized, and major organs (kidneys, liver, spleen, etc.) can be excised for ex vivo imaging to confirm the in vivo findings and obtain more precise localization of the signal.

Visualizations

V2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound upon binding to the V2 receptor.

V2R_Signaling This compound This compound V2R V2 Receptor This compound->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_translocation AQP2 Translocation to Apical Membrane AQP2_vesicles->AQP2_translocation Water_reabsorption Increased Water Reabsorption AQP2_translocation->Water_reabsorption

Caption: this compound-V2R signaling cascade.

Experimental Workflow for In Vivo Imaging

This diagram outlines the key steps in a typical in vivo imaging experiment with fluorescently labeled this compound.

InVivo_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Labeling Fluorescent Labeling of this compound Injection Intravenous Injection Labeling->Injection Animal_prep Animal Preparation (Anesthesia) Baseline Baseline Imaging Animal_prep->Baseline Baseline->Injection Time_series Time-Series Imaging Injection->Time_series ROI_analysis Region of Interest (ROI) Analysis Time_series->ROI_analysis Ex_vivo Ex Vivo Organ Imaging (Optional) Time_series->Ex_vivo Data_quant Data Quantification ROI_analysis->Data_quant

Caption: In vivo imaging experimental workflow.

References

Application Notes and Protocols: The Use of Vasopressin and its Analogs in Studying Aquaporin-2 Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidneys, playing a pivotal role in maintaining body water homeostasis.[1][2][3] The trafficking of AQP2 to the apical plasma membrane of the collecting duct principal cells is a key mechanism controlling urine concentration.[3][4] This process is primarily regulated by the antidiuretic hormone arginine vasopressin (AVP).[2][3][5] Pharmacological tools that modulate the vasopressin signaling pathway are therefore invaluable for studying the molecular mechanisms of AQP2 trafficking and for the development of novel therapies for water balance disorders.[2] While the specific agent "velmupressin" did not yield direct results in the context of AQP2 trafficking in the available literature, this document will focus on the well-established use of vasopressin and its synthetic analog, desmopressin (dDAVP), as primary tools for these investigations.

The binding of vasopressin to its V2 receptor (V2R) on the basolateral membrane of principal cells initiates a signaling cascade.[3][4] This leads to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of AQP2 at serine 256 (S256).[5] This phosphorylation event is a critical step for the translocation of AQP2-containing vesicles to the apical membrane, thereby increasing water permeability.[5] Dysregulation of this pathway can lead to conditions such as nephrogenic diabetes insipidus (NDI).[1][6]

These application notes provide a comprehensive overview of the use of vasopressin and desmopressin to study AQP2 trafficking, including detailed protocols for in vitro and in vivo experiments, and a summary of expected quantitative outcomes.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of vasopressin analogs on AQP2 expression and localization.

Table 1: In Vivo Effects of dDAVP on AQP2 and Urine Osmolality

ParameterControl GroupdDAVP-Treated GroupFold ChangeP-valueReference
Urine Output (ml/100g/day)2.5 ± 0.21.8 ± 0.20.72< 0.05[7]
Urine Osmolality (mOsm/kgH2O)2600 ± 833256 ± 1101.25< 0.001[7]
Medullary AQP2 Expression (%)100176 ± 101.76< 0.01[7]
Medullary p-AQP2 (S256) Expression (%)100214 ± 122.14< 0.05[7]
Medullary AQP3 Expression (%)100177 ± 111.77< 0.05[7]

Table 2: In Vitro Effects of Vasopressin/dDAVP on AQP2 Trafficking

Cell LineTreatmentAQP2 Apical Membrane Abundance (Fold Increase)cAMP Levels (Fold Increase)Reference
MDCK-AQP2PGE2 (10⁻⁷ M, 40 min)Gradual increase up to 80 minNot specified[8]
Collecting Duct CellsdDAVP + ANG IIPotentiated AQP2 expression vs. either agent alonePotentiated vs. either agent alone[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying AQP2 trafficking.

AQP2_Signaling_Pathway cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates pAQP2_vesicle p-AQP2 Vesicle (Ser256) AQP2_membrane AQP2 pAQP2_vesicle->AQP2_membrane Translocation & Fusion

Caption: Vasopressin-V2R signaling cascade leading to AQP2 translocation.

Experimental_Workflow start Start: Cell Culture or Animal Model treatment Treatment with Vasopressin/Analog (e.g., dDAVP) start->treatment lysis Cell/Tissue Lysis and Protein Extraction treatment->lysis if_staining Immunofluorescence Staining for AQP2 Localization treatment->if_staining immunoblot Immunoblotting for Total AQP2 and p-AQP2 lysis->immunoblot data_analysis Data Analysis and Interpretation immunoblot->data_analysis microscopy Confocal/Fluorescence Microscopy if_staining->microscopy quantification Image Analysis and Quantification microscopy->quantification quantification->data_analysis

Caption: General workflow for studying AQP2 trafficking.

Experimental Protocols

Protocol 1: In Vitro AQP2 Trafficking Assay in Cultured Cells (e.g., MDCK or mpkCCD cells)

Objective: To visualize and quantify the translocation of AQP2 to the apical plasma membrane in response to vasopressin or dDAVP stimulation.

Materials:

  • MDCK or mpkCCD cells stably expressing AQP2

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Transwell permeable supports

  • Vasopressin or desmopressin (dDAVP) stock solution

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against AQP2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed AQP2-expressing cells on Transwell permeable supports and culture until a confluent monolayer is formed. This allows for the polarization of the cells with distinct apical and basolateral domains.

  • Stimulation:

    • Wash the cells with pre-warmed PBS.

    • Add serum-free medium to the apical and basolateral chambers.

    • Add vasopressin or dDAVP to the basolateral medium at the desired final concentration (e.g., 10 nM AVP or 1 nM dDAVP).

    • Incubate for a specified time course (e.g., 5, 15, 30, 60 minutes) at 37°C. A control group should be incubated with vehicle only.

  • Fixation:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

  • Immunofluorescence Staining:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Imaging and Analysis:

    • Carefully cut the membrane from the Transwell support and mount it on a glass slide with mounting medium.

    • Image the cells using a confocal microscope. Acquire Z-stacks to visualize the apical and intracellular distribution of AQP2.

    • Quantify the apical membrane fluorescence intensity relative to the total cellular fluorescence using image analysis software.

Protocol 2: In Vivo Study of AQP2 Expression and Phosphorylation in Rodent Models

Objective: To determine the effect of vasopressin or dDAVP administration on the total and phosphorylated levels of AQP2 in the kidney.

Materials:

  • Laboratory rats or mice

  • Desmopressin (dDAVP) for injection

  • Saline solution (vehicle control)

  • Anesthesia

  • Dissection tools

  • Liquid nitrogen

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies against AQP2 and phospho-AQP2 (Ser256)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system for Western blots

Procedure:

  • Animal Treatment:

    • Acclimate animals to metabolic cages for several days to obtain baseline measurements of urine output and osmolality.

    • Divide animals into control and treatment groups.

    • Administer dDAVP (e.g., via subcutaneous injection or osmotic minipump) or saline to the respective groups.

    • Collect urine for the duration of the treatment period to monitor changes in volume and osmolality.

  • Tissue Collection:

    • At the end of the treatment period, anesthetize the animals.

    • Perfuse the kidneys with PBS to remove blood.

    • Excise the kidneys and dissect the inner medulla.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until further processing.

  • Protein Extraction:

    • Homogenize the frozen kidney tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a protein assay.

  • Immunoblotting:

    • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total AQP2 and phospho-AQP2 (Ser256) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescence substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AQP2 signal to the total AQP2 signal.

    • Compare the expression levels between the control and dDAVP-treated groups. A loading control (e.g., actin or tubulin) should also be used for normalization of total protein.

Conclusion

Vasopressin and its stable analog, desmopressin, are indispensable tools for elucidating the complex mechanisms of AQP2 trafficking. The protocols and data presented here provide a framework for researchers to investigate the cellular and molecular events that govern water reabsorption in the kidney. Understanding these pathways is fundamental for the development of novel therapeutic strategies for a range of water balance disorders, from nephrogenic diabetes insipidus to conditions of water retention. The methodologies described can be adapted to screen and characterize new pharmacological agents that may target the vasopressin-AQP2 axis.

References

Troubleshooting & Optimization

Optimizing Velmupressin Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Velmupressin concentration for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R).[1] The V2R is a G protein-coupled receptor (GPCR). Upon binding of this compound, the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately leads to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the cell membrane in kidney collecting duct cells, increasing water reabsorption.[3][4][5]

Q2: What are the recommended starting concentrations for this compound in an in vitro assay?

This compound is highly potent, with reported EC50 values in the nanomolar and sub-nanomolar range. For initial experiments, it is recommended to perform a dose-response curve starting from a high concentration (e.g., 1 µM) and performing serial dilutions down to the picomolar range to determine the optimal concentration for your specific cell system and endpoint.

Q3: Which cell lines are suitable for in vitro assays with this compound?

HEK293 cells expressing recombinant human or rat V2 receptors are a commonly used and appropriate cell line for studying this compound's activity.[1] Other cell lines endogenously expressing the V2 receptor, such as primary cells from the kidney collecting duct, may also be used.

Q4: How should I prepare and store this compound?

As a peptide, this compound should be handled with care to avoid degradation. It is advisable to:

  • Reconstitute the lyophilized peptide in a suitable solvent as recommended by the manufacturer, such as sterile water or a buffer solution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.

  • When preparing working solutions, use carrier proteins like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer to prevent non-specific binding of the peptide to plasticware.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low response to this compound 1. Inactive this compound: Peptide may have degraded due to improper storage or handling.1. Use a fresh aliquot of this compound. Ensure proper reconstitution and storage conditions.
2. Sub-optimal concentration: The concentration range tested may be too low or too high.2. Perform a wider range dose-response curve, from pM to µM concentrations.
3. Low V2 receptor expression: The cell line may not express sufficient levels of the V2 receptor.3. Verify V2 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced receptor expression.
4. Assay sensitivity: The chosen assay endpoint (e.g., cAMP accumulation, reporter gene activation) may not be sensitive enough.4. Optimize the assay protocol. Consider using a more sensitive detection method or a different functional assay.
High background signal 1. Non-specific binding: this compound may be binding to components of the assay medium or plasticware.1. Include a carrier protein like 0.1% BSA in your assay buffer.[6] Use low-binding plates.
2. Contamination: Reagents or cell cultures may be contaminated.2. Use sterile techniques and fresh, high-quality reagents. Check cell cultures for contamination.
Inconsistent or variable results 1. Peptide solubility issues: this compound may not be fully dissolved, leading to inaccurate concentrations.1. Ensure the peptide is completely dissolved in the stock solution. Sonication may help for difficult-to-dissolve peptides.[7]
2. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with potent compounds.2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for serial dilutions.
3. Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression.3. Use cells within a consistent and low passage number range for all experiments.
4. Edge effects in microplates: Evaporation and temperature gradients can affect cells in the outer wells of a plate.4. Avoid using the outer wells of the microplate for experimental samples. Fill them with media or buffer instead.

Quantitative Data Summary

Compound Receptor Cell Line EC50 Reference
This compoundHuman V2 Receptor (hV2R)HEK2930.07 nM[1]
This compoundRat V2 Receptor (rV2R)HEK2930.02 nM[1]

Experimental Protocols

Protocol 1: Determining this compound EC50 using a cAMP Assay in HEK293-hV2R Cells

  • Cell Culture: Culture HEK293 cells stably expressing the human V2 receptor (hV2R) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water. Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX) to create a range of concentrations from 1 µM down to 1 pM.

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (assay buffer only).

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.[8][9]

Visualizations

Velmupressin_Signaling_Pathway cluster_membrane This compound This compound V2R V2 Receptor (GPCR) This compound->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Cell Membrane

Caption: this compound signaling pathway via the V2 receptor.

Experimental_Workflow start Start prep_cells Prepare Cells (e.g., HEK293-hV2R) start->prep_cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells incubate Incubate treat_cells->incubate measure_response Measure Response (e.g., cAMP levels) incubate->measure_response analyze_data Data Analysis (Dose-Response Curve) measure_response->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 troubleshoot Troubleshoot? determine_ec50->troubleshoot optimize Optimize Assay Conditions troubleshoot->optimize Yes end End troubleshoot->end No optimize->prep_cells

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting Velmupressin solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility issues with Velmupressin.

Troubleshooting this compound Solubility Issues

This compound is a potent and selective peptidic vasopressin V2 receptor (V2R) agonist.[1][2] As with many peptides, achieving optimal solubility can be a critical step for successful in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and resolve common solubility challenges with this compound.

Note: Specific quantitative solubility data for this compound is not publicly available. The following recommendations are based on established principles for peptide and cyclic peptide solubility.[3][4][5]

Initial Solubility Assessment

It is highly recommended to first test the solubility of a small amount of your lyophilized this compound powder before attempting to dissolve the entire sample.[3]

Recommended Starting Solvents:

  • Sterile, deionized water: For many peptides, particularly those with a net charge, water is a good initial solvent to try.

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4): Buffers can help maintain a stable pH, which is crucial for peptide solubility.[3]

If initial attempts to dissolve this compound in water or a neutral buffer are unsuccessful, proceed to the following troubleshooting steps.

Systematic Troubleshooting Workflow

If you encounter solubility issues, such as cloudiness, precipitation, or the formation of a gel, follow the workflow below. This process is designed to identify a suitable solvent system for your specific experimental needs.

G cluster_0 cluster_1 start Start: Lyophilized this compound test_water Dissolve in Sterile Water or Neutral Buffer (e.g., PBS pH 7.4) start->test_water soluble1 Soluble? (Clear Solution) test_water->soluble1 success Solution Ready for Experiment soluble1->success Yes troubleshoot Proceed to Troubleshooting soluble1->troubleshoot No troubleshoot_start Troubleshooting Start check_charge Determine Net Charge of this compound (Likely positive due to d-Arg) troubleshoot_start->check_charge acidic_sol Use Acidic Buffer (e.g., 10% Acetic Acid) check_charge->acidic_sol test_acidic Soluble? acidic_sol->test_acidic test_acidic->success Yes organic_sol Use Minimal Organic Solvent (e.g., DMSO, DMF) test_acidic->organic_sol No add_aqueous Slowly Add Aqueous Buffer to Desired Concentration organic_sol->add_aqueous test_organic Soluble? add_aqueous->test_organic test_organic->success Yes sonicate Apply Sonication (Short bursts on ice) test_organic->sonicate No test_sonicate Soluble? sonicate->test_sonicate test_sonicate->success Yes consult Consult Technical Support (Further optimization may be needed) test_sonicate->consult No G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound V2R V2 Receptor (GPCR) This compound->V2R Binds to G_protein Gs Protein (α, β, γ subunits) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_translocation AQP2 Translocation to Apical Membrane AQP2_vesicle->AQP2_translocation Promotes Water_reabsorption Increased Water Reabsorption AQP2_translocation->Water_reabsorption Leads to

References

Velmupressin stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Velmupressin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -80°C in a sealed container, protected from moisture. Under these conditions, the product is expected to be stable for up to two years. For short-term transport, room temperature is acceptable.

2. How should I reconstitute lyophilized this compound?

Proper reconstitution is critical to maintain the peptide's biological activity and prevent degradation. Follow this step-by-step guide for optimal results:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation.

  • Select an Appropriate Solvent: The choice of solvent depends on the peptide's properties. For this compound, which is a basic peptide, sterile distilled water or a dilute acidic solution (e.g., 10-25% acetic acid) is recommended if it does not readily dissolve in water.

  • Gentle Reconstitution: Add the chosen solvent to the vial. Mix gently by swirling or inverting the vial. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.

  • Ensure Complete Dissolution: Visually inspect the solution to ensure all particles have dissolved, resulting in a clear solution.

3. What is the stability of this compound in solution?

Once reconstituted, the stability of this compound in solution is significantly reduced compared to its lyophilized form. To minimize degradation, it is recommended to:

  • Use the reconstituted solution immediately.

  • If immediate use is not possible, aliquot the solution into single-use volumes and store at -20°C or below.

  • Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.

While specific stability data for this compound in solution is not publicly available, studies on the similar peptide hormone, vasopressin, can provide some guidance. For instance, vasopressin diluted in 0.9% sodium chloride has been shown to be stable for extended periods when refrigerated.

4. What are the common degradation pathways for this compound?

As a peptide, this compound is susceptible to several chemical and physical degradation pathways:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic conditions.

  • Deamidation: The removal of an amide group, particularly from asparagine (Asn) or glutamine (Gln) residues. This compound contains an asparagine residue.

  • Oxidation: Methionine (Met) and cysteine (Cys) residues are prone to oxidation. This compound contains a cysteine residue.

  • Disulfide Bond Scrambling: The cysteine residue in this compound is involved in a disulfide bridge, which can undergo exchange reactions.

  • Aggregation and Precipitation: Peptides can self-associate and precipitate out of solution, especially at high concentrations or near their isoelectric point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Lyophilized Powder - Incorrect solvent selection- Peptide has aggregated- For basic peptides like this compound, try a dilute acidic solution (e.g., 10-25% acetic acid) if water fails.- Gentle warming (to no more than 40°C) or sonication may aid dissolution.
Precipitation or Cloudiness in Solution - Peptide aggregation- Solution is at or near the peptide's isoelectric point (pI)- High peptide concentration- Adjust the pH of the solution. For a basic peptide, lowering the pH should increase solubility.- Dilute the peptide solution to a lower concentration.- Consider adding a small amount of an organic solvent like acetonitrile if compatible with your experiment.
Loss of Biological Activity - Improper storage (e.g., repeated freeze-thaw cycles)- Chemical degradation (hydrolysis, oxidation)- Adsorption to container surfaces- Aliquot reconstituted peptide into single-use vials to avoid freeze-thaw cycles.- Prepare fresh solutions for each experiment.- Use low-protein-binding tubes and pipette tips.
Inconsistent Experimental Results - Inaccurate peptide concentration due to incomplete dissolution or degradation- Variability in reconstitution procedure- Ensure the peptide is fully dissolved before use.- Standardize the reconstitution protocol across all experiments.- Perform a concentration determination after reconstitution (e.g., using UV absorbance at 280 nm if aromatic residues are present, or a peptide-specific assay).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Lyophilized Powder (Long-term)-80°CUp to 2 yearsStore in a sealed container, protected from moisture.
Lyophilized Powder (Short-term)Room TemperatureDuring transport
Reconstituted in Solution-20°C or belowFor short-term storageAliquot into single-use vials to avoid freeze-thaw cycles.

Table 2: Stability of Vasopressin (a this compound Analogue) in 0.9% Sodium Chloride Injection

Concentration Storage Condition Container Duration of Stability (>90% of initial concentration) Reference
0.4 units/mLRoom Temperature (23-25°C)PVC bags & Polypropylene syringes90 days
1.0 unit/mLRefrigerated (3-5°C)Polypropylene syringes90 days
0.2 units/mLRefrigeratedPVC bags10 days

Note: This data is for vasopressin and should be used as a general guideline for this compound. Specific stability studies for this compound are recommended.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Preparation: Allow the vial of lyophilized this compound to reach room temperature before opening. Prepare a sterile, appropriate solvent (e.g., sterile water or 0.1% acetic acid in water).

  • Solvent Addition: Using a sterile pipette, add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl the vial or invert it several times until the powder is completely dissolved. Avoid vigorous shaking.

  • Inspection: Visually inspect the solution for any particulate matter. The solution should be clear.

  • Storage: If not for immediate use, aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol for assessing the purity of peptides and can be adapted for this compound.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Sample Preparation: Dilute the reconstituted this compound solution with Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Increase the percentage of Mobile Phase B linearly over a set time (e.g., to 60% over 30 minutes) to elute the peptide and any impurities.

    • Follow with a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions to re-equilibrate the column.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V2R This compound (V2 Receptor Agonist) Receptor V2 Receptor V2R->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound activates the V2 receptor signaling pathway.

Off-target effects of Velmupressin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Velmupressin in cellular assays. The information is tailored for scientists and drug development professionals to address potential issues, with a focus on identifying and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic peptide agonist for the vasopressin 2 receptor (V2R).[1][2] Its primary mechanism of action is to bind to and activate the V2R, a G protein-coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] In renal collecting duct cells, this signaling cascade results in the translocation of aquaporin-2 water channels to the cell membrane, increasing water reabsorption.[3][4][5]

Q2: How selective is this compound for the V2 receptor?

Q3: What are the potential off-target receptors for this compound?

The most likely off-target receptors for this compound are the other vasopressin receptor subtypes: the V1a and V1b receptors. This is due to structural homology between the vasopressin receptor family. Activation of the V1a receptor, for instance, typically couples to the Gq alpha subunit of its associated G protein, leading to an increase in intracellular calcium via the phospholipase C (PLC) pathway.[7][8][9]

Q4: What are the known cellular effects of this compound?

In HEK293 cells expressing the recombinant rat V2 receptor, this compound has been shown to stimulate a cAMP response element-driven luciferase reporter gene, indicating an increase in intracellular cAMP.[1]

Troubleshooting Guides

Issue 1: Unexpected Cellular Response Observed

Q: I am observing a cellular response that is not consistent with V2R-mediated cAMP signaling (e.g., a rapid increase in intracellular calcium). What could be the cause?

A: An unexpected cellular response, such as calcium mobilization, could indicate an off-target effect, potentially through the activation of the V1a receptor.[7][9]

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that you are observing the expected V2R-mediated response (cAMP increase) in your assay system.

  • Concentration-Response Curve: Perform a concentration-response experiment. Off-target effects often occur at higher concentrations of the compound.

  • Use a Selective Antagonist: To determine if the effect is mediated by the V1a receptor, pre-treat your cells with a selective V1a antagonist before adding this compound. If the unexpected response is blocked, it suggests V1a receptor involvement.

  • Control Cell Line: Use a control cell line that does not express the V2 receptor but may express other vasopressin receptors to isolate the off-target effect.

Issue 2: High Variability in Assay Results

Q: My experimental results with this compound are highly variable between experiments. What are some potential causes?

A: High variability can stem from several factors, including ligand stability, cell line health, and assay conditions.

Troubleshooting Steps:

  • Ligand Preparation and Storage: this compound is a peptide and may be sensitive to degradation. Prepare fresh solutions for each experiment and follow the manufacturer's storage recommendations.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.

  • Assay Conditions: Ensure consistent cell density, incubation times, and reagent concentrations across all experiments.

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, which could affect the magnitude of the response.[10] Consider shorter incubation times or measure responses at multiple time points.

Quantitative Data

Table 1: Potency of this compound at Vasopressin 2 Receptors

ReceptorCell LineAssay TypeEC50 (nM)Reference
Human V2R--0.07[1][2]
Rat V2RHEK293cAMP response element driven luciferase reporter gene assay0.02[1]

Table 2: Comparative Activity of Vasopressin Analogs at V1 and V2 Receptors

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivityReference
TerlipressinHuman V1Lower AffinityPartial Agonist[6]
Human V2Lower AffinityFull Agonist[6]
LVPHuman V1Higher AffinityFull Agonist[6]
Human V2Higher AffinityFull Agonist[6]
AVPHuman V1Highest AffinityFull Agonist[6]
Human V2Highest AffinityFull Agonist[6]

Experimental Protocols

Protocol 1: Measurement of cAMP Accumulation (V2R Activation)

  • Cell Culture: Plate cells expressing the V2 receptor in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Measurement of Intracellular Calcium Mobilization (Potential V1aR Off-Target Activation)

  • Cell Culture and Dye Loading: Plate cells (ideally expressing the V1a receptor) in a black-walled, clear-bottom multi-well plate. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity over baseline indicates intracellular calcium mobilization. Plot the peak response against the log of the this compound concentration to determine the EC50 value.

Visualizations

V2R_Signaling_Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds to G_Protein Gs Protein (α, β, γ) V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (αs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Membrane Translocation AQP2->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption

Caption: V2 Receptor Signaling Pathway.

Off_Target_Workflow Start Start: Unexpected Cellular Response Assay Run Primary Assay (e.g., Calcium Flux) Start->Assay Concentration Perform Concentration- Response Curve Assay->Concentration Check_Potency Is EC50 > 100x V2R EC50? Concentration->Check_Potency Antagonist Use Selective V1a/V1b Antagonist Check_Potency->Antagonist Yes On_Target Conclusion: Potent On-Target Effect Check_Potency->On_Target No Blocked Is Effect Blocked? Antagonist->Blocked Off_Target Conclusion: Likely Off-Target Effect Blocked->Off_Target Yes Other Conclusion: Other Mechanism Blocked->Other No

Caption: Workflow for Investigating Off-Target Effects.

Troubleshooting_Tree Start Unexpected Result in Cellular Assay Response_Type What is the nature of the unexpected response? Start->Response_Type Calcium_Flux Calcium Flux Response_Type->Calcium_Flux Calcium Increase Other_Response Other (e.g., cell death, morphology change) Response_Type->Other_Response Different Effect Check_V1 Investigate V1 Receptor Activation Calcium_Flux->Check_V1 Check_Toxicity Assess Cytotoxicity (e.g., LDH, MTT assay) Other_Response->Check_Toxicity Check_Concentration Is this compound concentration excessively high? Check_V1->Check_Concentration Check_Toxicity->Check_Concentration Use_Antagonist Use V1 Antagonist Check_Concentration->Use_Antagonist Yes Lower_Concentration Lower Concentration Check_Concentration->Lower_Concentration No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Minimizing Velmupressin Tachyphylaxis in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Velmupressin tachyphylaxis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause tachyphylaxis?

This compound is a vasopressin analogue that primarily acts on vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs). Tachyphylaxis, a rapid decrease in response to the drug following continuous or repeated administration, is a common phenomenon for many GPCR agonists. This occurs due to receptor desensitization, a protective mechanism to prevent overstimulation of cells.

Q2: What are the primary molecular mechanisms behind this compound-induced tachyphylaxis?

The primary mechanisms involve:

  • Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the vasopressin receptor.

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.

  • G-Protein Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its cognate G-protein, leading to a rapid attenuation of signal transduction (e.g., cAMP production or calcium mobilization).

  • Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes, reducing the number of receptors available on the cell surface.

  • Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total receptor number (Bmax).

Q3: How quickly does tachyphylaxis to this compound develop?

The onset of tachyphylaxis can be rapid. Short-term desensitization, primarily driven by receptor phosphorylation and G-protein uncoupling, can occur within minutes of agonist exposure.[1] Longer-term desensitization, involving receptor internalization and downregulation, typically occurs over hours to days of continuous stimulation.[2][3]

Q4: Is tachyphylaxis to this compound reversible?

Yes, in many cases. After removal of the agonist, receptors can be dephosphorylated by cellular phosphatases and recycled back to the cell surface, restoring responsiveness. However, if significant receptor downregulation has occurred, recovery of the response may require new receptor synthesis, which can take much longer.

Troubleshooting Guides

Issue 1: Diminishing or Unstable Signal in a Cell-Based Functional Assay (e.g., cAMP or Calcium Flux)
Potential Cause Troubleshooting Steps
Rapid Receptor Desensitization 1. Reduce Agonist Incubation Time: For acute measurements, minimize the time cells are exposed to this compound before signal detection. 2. Optimize Agonist Concentration: Use the lowest concentration of this compound that gives a robust signal (e.g., EC80) to avoid excessive receptor activation and subsequent desensitization. 3. Consider Intermittent Stimulation: If the experimental design allows, replace continuous agonist exposure with a pulsatile or intermittent stimulation pattern to allow for receptor resensitization between stimulations.
Receptor Internalization 1. Lower the Temperature: Performing the final stimulation step at a lower temperature (e.g., room temperature or on ice) can slow down the rate of receptor internalization. 2. Pharmacological Inhibition: In mechanistic studies, consider using inhibitors of endocytosis (e.g., dynamin inhibitors like Dynasore), but be aware of potential off-target effects.
Cell Health and Viability 1. Assess Cell Viability: Perform a viability assay (e.g., Trypan Blue or MTT assay) to ensure that the observed signal loss is not due to cell death. 2. Optimize Cell Culture Conditions: Ensure cells are not over-confluent and are in a healthy growth phase.
Issue 2: High Variability Between Replicate Experiments
Potential Cause Troubleshooting Steps
Inconsistent Agonist Exposure Times 1. Standardize Protocols: Ensure precise and consistent timing for all liquid handling steps, especially agonist addition and incubation. The use of multichannel pipettes or automated liquid handlers can improve consistency.
Differences in Cell Passage Number 1. Use a Consistent Passage Range: GPCR expression levels and signaling components can change with cell passage number. Use cells within a defined, low-passage number range for all experiments.
Agonist Degradation 1. Prepare Fresh Agonist Solutions: this compound, being a peptide, may be susceptible to degradation. Prepare fresh solutions for each experiment and store stock solutions appropriately.

Quantitative Data on Vasopressin Receptor Tachyphylaxis

Prolonged exposure to vasopressin agonists leads to measurable changes in receptor number and function. The following table summarizes key quantitative parameters affected by tachyphylaxis.

ParameterDescriptionTypical Change with Prolonged Agonist ExposureReference
EC50 (Half maximal effective concentration) The concentration of agonist that produces 50% of the maximal response.Rightward shift (Increase): A higher concentration of the agonist is required to achieve the same level of response, indicating desensitization.[4]
Bmax (Maximum number of binding sites) The total number of receptors in a given sample, typically measured by radioligand binding.Decrease: Indicates receptor downregulation, where the total number of receptors is reduced due to degradation. Overnight treatment of MDCK cells with arginine vasopressin (AVP) resulted in a loss of vasopressin receptors.[4][4]
Receptor Internalization The percentage of cell surface receptors that are moved into the cell's interior.Increase: Following a 30-minute incubation with a vasopressin agonist, approximately 32% of V2 receptors are internalized in HEK 293T cells.[5]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Receptor Desensitization using a cAMP Accumulation Assay

This protocol is designed to quantify the extent of desensitization by measuring the cAMP response to a second stimulation after an initial prolonged exposure to this compound.

Materials:

  • HEK293 cells stably expressing the human vasopressin V2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Seeding: Seed V2 receptor-expressing HEK293 cells into 96-well plates at an optimized density and grow overnight.

  • Desensitization Phase:

    • Wash the cells once with pre-warmed assay buffer.

    • Add this compound at a high concentration (e.g., 10x EC50) to the "desensitized" wells. Add assay buffer to the "control" wells.

    • Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.

  • Wash Step:

    • Carefully aspirate the medium from all wells.

    • Wash the cells three times with pre-warmed assay buffer to remove the agonist.

  • Second Stimulation Phase:

    • Add a solution of this compound (at various concentrations to generate a dose-response curve) containing a PDE inhibitor (e.g., 500 µM IBMX) to both "control" and "desensitized" wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the dose-response curves for both the "control" and "desensitized" conditions.

    • Compare the EC50 and maximal response (Emax) values to quantify the degree of desensitization. A rightward shift in the EC50 and a decrease in Emax are indicative of tachyphylaxis.

Protocol 2: Visualizing this compound-Induced Receptor Internalization

This protocol uses a fluorescently-tagged vasopressin receptor to visually track its movement from the cell surface to intracellular compartments.

Materials:

  • HEK293 or other suitable cells transiently or stably expressing a V2 receptor tagged with a fluorescent protein (e.g., V2R-GFP).

  • Glass-bottom imaging dishes.

  • Live-cell imaging medium.

  • This compound.

  • Confocal microscope with environmental control (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed the V2R-GFP expressing cells onto glass-bottom dishes and allow them to adhere overnight.

  • Imaging Setup:

    • Replace the culture medium with live-cell imaging medium.

    • Place the dish on the confocal microscope stage and allow the temperature and CO2 to equilibrate.

  • Baseline Imaging:

    • Identify a field of healthy, fluorescent cells.

    • Acquire initial images to establish the baseline localization of the V2R-GFP, which should be predominantly at the plasma membrane.

  • Agonist Stimulation:

    • Carefully add this compound to the dish at a final concentration known to induce internalization (e.g., 100 nM).

    • Immediately start a time-lapse image acquisition sequence (e.g., one image every 1-2 minutes for 30-60 minutes).

  • Image Analysis:

    • Observe the translocation of the GFP signal from the plasma membrane to intracellular puncta, which represent endosomes.

    • Quantify the degree of internalization by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time.

Signaling Pathways and Experimental Workflows

cluster_0 This compound Signaling and Desensitization This compound This compound V2R Vasopressin Receptor (V2R) This compound->V2R Binds to G_protein G-protein (Gs) V2R->G_protein Activates GRK GRK2/3 V2R->GRK Recruits P_V2R Phosphorylated V2R AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets GRK->V2R Phosphorylates Arrestin β-Arrestin P_V2R->Arrestin Binds Arrestin->G_protein Uncouples Internalization Receptor Internalization Arrestin->Internalization Mediates cluster_1 Workflow for Assessing Tachyphylaxis Start Start: Seed V2R-expressing cells Pre_treat Pre-treat with this compound (or vehicle) Start->Pre_treat Wash Wash to remove agonist Pre_treat->Wash Stimulate Stimulate with this compound dose-response Wash->Stimulate Measure Measure functional response (e.g., cAMP) Stimulate->Measure Analyze Analyze data: Compare EC50 and Emax Measure->Analyze End End: Quantify desensitization Analyze->End cluster_2 Pharmacological Modulation of Tachyphylaxis This compound This compound V2R V2 Receptor This compound->V2R GRK GRK V2R->GRK Activates GRK_Inhibitor GRK Inhibitor (e.g., CMPD101) GRK_Inhibitor->GRK Phosphorylation Receptor Phosphorylation GRK->Phosphorylation Arrestin β-Arrestin Phosphorylation->Arrestin Promotes binding of Desensitization Desensitization Arrestin_Antagonist β-Arrestin Antagonist Arrestin_Antagonist->Arrestin Arrestin->Desensitization Internalization Internalization Arrestin->Internalization

References

Technical Support Center: Overcoming Vehicle Effects in Velmupressin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle effects in Velmupressin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic peptide agonist of the vasopressin V2 receptor (V2R). Its primary mechanism of action involves binding to and activating the V2R, which is predominantly expressed in the principal cells of the kidney's collecting ducts. This activation stimulates a G-protein-coupled receptor (GPCR) signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent translocation of aquaporin-2 (AQP2) water channels to the apical membrane. This enhances water reabsorption from the urine, leading to an antidiuretic effect.

Q2: Why is the choice of vehicle critical in this compound experiments?

A2: The choice of vehicle is critical because this compound is a peptide and its formulation can significantly impact its stability, solubility, and bioavailability. Moreover, the vehicle itself can have intrinsic physiological effects, particularly on the cardiovascular and renal systems, which are the primary targets of this compound's action. An inappropriate vehicle can confound experimental results, leading to misinterpretation of this compound's true efficacy and safety profile.

Q3: What are some common vehicles used for in vivo administration of peptide drugs like this compound?

A3: Common vehicles for in vivo administration of peptides include:

  • Aqueous solutions: Normal saline (0.9% sodium chloride) or 5% dextrose in water (D5W) are often the first choice due to their physiological compatibility.

  • Co-solvents: To improve the solubility of less soluble peptides, co-solvents such as polyethylene glycol 400 (PEG400) and dimethyl sulfoxide (DMSO) may be used, often in combination with aqueous solutions.

  • Surfactant-based vehicles: For peptides with poor solubility, surfactant-based formulations may be employed, although these can have more pronounced biological effects.

Q4: Can the vehicle itself affect cardiovascular and renal parameters?

A4: Yes, several commonly used vehicles can independently alter cardiovascular and renal function. For example, polyethylene glycol (PEG) has been shown to decrease effective arterial elastance in rats.[1] High doses of some organic solvents can also lead to changes in blood pressure and heart rate. Therefore, it is crucial to include a vehicle-only control group in your experimental design.

Troubleshooting Guide

Observed Issue Potential Vehicle-Related Cause Recommended Action
Unexpected changes in blood pressure or heart rate in the control group. The vehicle itself may have cardiovascular effects. For example, PEG400 has been reported to cause hypertension and bradycardia in rats.[2]1. Review the literature for known cardiovascular effects of your chosen vehicle. 2. Consider switching to a more inert vehicle, such as normal saline, if compatible with this compound's solubility. 3. Reduce the concentration of the co-solvent if possible. 4. Ensure a robust vehicle-only control group is included for proper data normalization.
High variability in antidiuretic response to this compound. This could be due to inconsistent solubility or stability of this compound in the chosen vehicle. Peptides can be susceptible to degradation.1. Confirm the solubility and stability of this compound in your vehicle at the intended concentration and storage conditions. 2. Consider using a freshly prepared formulation for each experiment. 3. For longer-term studies, explore stabilizing excipients or alternative formulation strategies like lipidation or PEGylation.
Signs of local irritation or inflammation at the injection site. The vehicle, particularly at high concentrations of co-solvents like DMSO, can cause local tissue irritation.1. Reduce the concentration of the irritant co-solvent. 2. Increase the injection volume to dilute the vehicle, staying within recommended limits for the administration route and animal model. 3. Consider a different route of administration if appropriate for the experimental goals.
Observed effects do not correlate with the known in vitro potency of this compound. The vehicle may be altering the pharmacokinetics of this compound, for example, by affecting its absorption or clearance.1. Conduct pharmacokinetic studies to determine the concentration-time profile of this compound in your chosen vehicle. 2. Compare the pharmacokinetic profile with different vehicle formulations to identify one that provides optimal exposure.

Data Presentation: Comparative Effects of Common Vehicles

The following table summarizes the potential effects of commonly used intravenous vehicles on key cardiovascular and renal parameters in rats. This data is compiled from multiple sources to provide a comparative overview. It is important to note that the magnitude of these effects can be dose- and administration-rate-dependent.

Vehicle Mean Arterial Pressure (MAP) Heart Rate (HR) Urine Output Plasma Osmolality Reference
Normal Saline (0.9% NaCl) No significant changeNo significant changeBaselineBaseline[3]
Dimethyl Sulfoxide (DMSO) (0.5% in Saline) No significant changeNo significant changeNot reportedNot reported[3]
Polyethylene Glycol 400 (PEG400) Can cause hypertensionCan cause bradycardiaMay increase due to osmotic diuresisMay increase[1][2]

Note: The specific effects can vary based on the concentration of the co-solvent and the rate of infusion.

Experimental Protocols

Protocol: Intravenous Administration of this compound in Conscious Rats

This protocol is adapted from procedures for the intravenous administration of desmopressin, a selective V2R agonist, in rats.[4][5][6]

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g).

  • House animals individually in metabolic cages to allow for urine collection.

  • Allow at least 3 days for acclimatization to the housing conditions.

2. Catheter Implantation (for conscious animal studies):

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Surgically implant a catheter into the jugular vein for intravenous administration.

  • Exteriorize the catheter at the back of the neck.

  • Allow a recovery period of at least 3-4 days post-surgery.

3. This compound Formulation:

  • Vehicle Selection: Based on solubility and stability studies, normal saline (0.9% NaCl) is the preferred vehicle due to its inert nature. If solubility is an issue, a low concentration of a co-solvent like PEG400 (e.g., 10%) in saline can be tested, but a vehicle-only control is essential.

  • Preparation: Dissolve this compound in the chosen vehicle to the desired final concentration on the day of the experiment.

4. Experimental Procedure:

  • Connect the exteriorized jugular vein catheter to an infusion pump.

  • Allow a stabilization period of at least 30 minutes before starting the experiment.

  • Vehicle Control Group: Infuse the vehicle alone at the same volume and rate as the this compound group.

  • This compound Group: Infuse this compound at the desired dose. For a selective V2R agonist like desmopressin, an intravenous dose of 0.3 mcg/kg is often used.[7]

  • Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using a pre-implanted arterial catheter or a tail-cuff system.

  • Renal Monitoring: Collect urine at regular intervals (e.g., every 30-60 minutes) to measure volume and osmolality.

  • Blood Sampling: Collect blood samples at baseline and at specified time points post-infusion to measure plasma osmolality and drug concentration.

5. Data Analysis:

  • Compare the changes in mean arterial pressure, heart rate, urine output, and urine/plasma osmolality between the this compound-treated group and the vehicle-control group.

  • Use appropriate statistical tests to determine the significance of the observed differences.

Visualizations

Signaling Pathway of this compound at the V2 Receptor

G This compound This compound V2R V2 Receptor This compound->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Water_reabsorption Increased Water Reabsorption AQP2_membrane->Water_reabsorption Facilitates

Caption: this compound-V2R signaling pathway.

Experimental Workflow for Assessing Vehicle Effects

G start Start: Hypothesis This compound has antidiuretic effect vehicle_selection Vehicle Selection (e.g., Saline, 10% PEG400) start->vehicle_selection animal_prep Animal Preparation (Catheter Implantation) vehicle_selection->animal_prep group_assignment Group Assignment animal_prep->group_assignment control_group Group 1: Vehicle Only group_assignment->control_group Control treatment_group Group 2: This compound in Vehicle group_assignment->treatment_group Treatment administration Intravenous Administration control_group->administration treatment_group->administration monitoring Monitor Cardiovascular & Renal Parameters administration->monitoring data_analysis Data Analysis: Compare Group 1 vs. Group 2 monitoring->data_analysis conclusion Conclusion: Determine this compound effect and assess vehicle contribution data_analysis->conclusion G start Unexpected Cardiovascular Effects Observed check_vehicle_control Analyze Vehicle-Only Control Group Data start->check_vehicle_control effect_in_control Effect present in control group? check_vehicle_control->effect_in_control vehicle_effect Likely Vehicle Effect effect_in_control->vehicle_effect Yes no_vehicle_effect Vehicle Effect Unlikely effect_in_control->no_vehicle_effect No troubleshoot_vehicle Troubleshoot Vehicle: - Change vehicle - Lower concentration vehicle_effect->troubleshoot_vehicle investigate_drug Investigate Drug: - Off-target effects - Dose-response no_vehicle_effect->investigate_drug

References

Technical Support Center: Velmupressin Half-Life Extension Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to extend the half-life of Velmupressin, a potent and selective, yet short-acting, peptidic V2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and why is it a concern?

Q2: What are the primary strategies for extending the half-life of peptidic drugs like this compound?

The most common and effective strategies for extending the half-life of peptide drugs fall into several categories:

  • Increasing Hydrodynamic Size: By increasing the size of the peptide, renal clearance is reduced. This is often achieved through:

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.

    • Fusion to a Large Protein: Genetically fusing the peptide to a long-circulating protein like albumin or the Fc fragment of an antibody.

  • Binding to a Long-Lived Plasma Protein: Attaching a moiety to the peptide that binds non-covalently to a plasma protein, most commonly albumin.

  • Formulation Strategies: Developing extended-release formulations that slowly release the drug over time.

Q3: How does PEGylation extend the half-life of a peptide?

PEGylation involves the covalent attachment of PEG chains to the peptide. This modification increases the peptide's hydrodynamic radius, which in turn:

  • Reduces the rate of renal filtration.[5]

  • Shields the peptide from proteolytic degradation by enzymes.[5]

  • Can reduce immunogenicity.

The size and number of PEG chains can be varied to fine-tune the pharmacokinetic profile.

Q4: What is the principle behind albumin fusion for half-life extension?

Albumin is the most abundant protein in the blood and has a long half-life of approximately 19 days in humans due to its interaction with the neonatal Fc receptor (FcRn), which rescues it from degradation.[6] By fusing this compound to albumin, the resulting fusion protein leverages the long circulatory life of albumin, dramatically extending the half-life of the peptide.[6][7]

Q5: Are there examples of vasopressin analogues with extended half-life?

Yes, desmopressin (dDAVP), a synthetic analogue of vasopressin, has a significantly longer half-life of 90-190 minutes compared to native vasopressin.[4] This is achieved through chemical modifications that make it more resistant to degradation.[8] Another example is terlipressin, which is a pro-drug that is slowly converted to the active lysine vasopressin, resulting in a longer duration of action.[8] Studies have also explored the PEGylation of terlipressin to further extend its half-life.[4]

Troubleshooting Guides

Issue 1: Reduced Bioactivity of this compound after PEGylation

Q: We have successfully PEGylated this compound, but in vitro assays show a significant loss of V2 receptor binding affinity and agonist activity. What could be the cause and how can we address it?

A: This is a common issue with PEGylation, often caused by steric hindrance where the PEG chain blocks the receptor-binding site of the peptide. Here are some troubleshooting steps:

  • Site-Specific PEGylation: If you are using random PEGylation (e.g., targeting lysine residues), the PEG chain may attach at or near the binding site. Consider site-specific PEGylation at a location distant from the receptor-binding domain. If the structure of this compound's binding motif is known, you can introduce a specific conjugation site (e.g., a cysteine residue) at a non-critical position.

  • Vary PEG Size: A very large PEG chain is more likely to cause steric hindrance. Experiment with smaller PEG molecules (e.g., 5 kDa, 10 kDa, 20 kDa) to find a balance between half-life extension and retained activity.

  • Use a Linker: Introducing a linker between the peptide and the PEG chain can provide more spatial separation, potentially reducing steric hindrance.

  • Branched vs. Linear PEG: Branched PEG chains can sometimes offer better shielding with less impact on binding affinity compared to linear PEGs of the same molecular weight.

Issue 2: Low Yield of this compound-Albumin Fusion Protein

Q: We are expressing a genetic fusion of this compound to human serum albumin (HSA) in a mammalian cell line, but the expression levels are very low. What are the potential reasons and solutions?

A: Low expression of fusion proteins can be due to several factors:

  • Codon Optimization: Ensure the gene sequence for the fusion protein is optimized for the expression host you are using (e.g., CHO, HEK293).

  • Leader Sequence: The choice of the signal peptide for secretion is critical. Experiment with different signal peptides to improve secretion efficiency.

  • Linker Design: The linker between this compound and albumin can affect protein folding and stability. A flexible linker (e.g., (Gly4Ser)n) is often used to allow the two domains to fold independently. You may need to optimize the length and composition of the linker.

  • Expression System: If you are using a transient expression system, consider developing a stable cell line for higher and more consistent production.

  • Culture Conditions: Optimize cell culture parameters such as temperature, pH, and media composition to enhance protein expression. A temperature shift to a lower temperature during the production phase can sometimes improve protein folding and yield.

Issue 3: Inconsistent Pharmacokinetic Data in Animal Studies

Q: We are evaluating a half-life extended version of this compound in rats and see high variability in the pharmacokinetic profiles between animals. What could be contributing to this?

A: High variability in preclinical PK studies can arise from several sources:

  • Formulation and Administration: Ensure the formulation is homogenous and the administration (e.g., intravenous, subcutaneous) is consistent across all animals. For subcutaneous injections, the injection site and technique should be standardized.

  • Animal Health and Stress: The health status and stress levels of the animals can influence drug metabolism and clearance. Ensure animals are properly acclimatized and handled.

  • Anti-Drug Antibodies (ADAs): The modified this compound could be immunogenic, leading to the generation of ADAs that can alter its clearance. It is advisable to screen for ADAs in your study samples.

  • Assay Variability: The analytical method used to quantify the drug in plasma (e.g., ELISA, LC-MS/MS) should be validated for its accuracy, precision, and reproducibility. High inter-assay variability can contribute to inconsistent PK data.

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties of vasopressin and its analogues, illustrating the impact of half-life extension strategies.

Table 1: Pharmacokinetic Parameters of Vasopressin and Analogues

CompoundHalf-LifeReceptor SelectivityReference
Arginine Vasopressin (AVP)10-20 minV1/V2[2][3]
Lysine Vasopressin (LVP)5-7 minV1/V2[4]
Desmopressin (dDAVP)90-190 minV2 >> V1[4]
Terlipressin~50 min (pro-drug)V1 > V2[8]

Table 2: Illustrative Impact of Half-Life Extension Strategies on Peptides

StrategyPeptideNative Half-LifeExtended Half-LifeFold IncreaseReference
PEGylationAtrial Natriuretic Peptide~2 min> 60 min>30x[9]
Albumin FusionGLP-1 analogue~2 min~5 days>3600x[6]
Albumin BindingBicyclic Peptide~15 min~7 hours (in rats)~28x[10]

Note: The data in Table 2 are for different peptides and are intended to illustrate the potential magnitude of half-life extension achievable with these strategies.

Experimental Protocols

Protocol 1: Site-Specific PEGylation of this compound via an Introduced Cysteine Residue

This protocol assumes a variant of this compound has been synthesized with a unique cysteine residue at a position determined not to be critical for receptor binding.

Materials:

  • Cysteine-modified this compound

  • Maleimide-activated PEG (e.g., mPEG-MAL, 20 kDa)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0, containing 1 mM EDTA

  • Quenching Reagent: L-cysteine or beta-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC)

Methodology:

  • Peptide Preparation: Dissolve the cysteine-modified this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residue has formed a dimer, a mild reduction step with a reducing agent like TCEP may be needed, followed by removal of the reducing agent.

  • PEGylation Reaction: Add the maleimide-activated PEG to the peptide solution at a molar excess (e.g., 1.2 to 2-fold molar excess of PEG over peptide).

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC or SDS-PAGE.

  • Quenching: Once the reaction is complete, add a quenching reagent (e.g., L-cysteine at a 10-fold molar excess over the remaining maleimide-PEG) to react with any unreacted maleimide groups. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated this compound from unreacted peptide, excess PEG, and quenching reagent using SEC or RP-HPLC.

  • Characterization: Characterize the final product by mass spectrometry to confirm the identity and purity of the mono-PEGylated conjugate. Assess the bioactivity using a V2 receptor binding assay or a functional assay (e.g., cAMP accumulation).

Protocol 2: Generation of a this compound-Albumin Fusion Protein

This protocol describes the generation of a this compound-Human Serum Albumin (HSA) fusion protein using a mammalian expression system.

Materials:

  • Expression vector (e.g., pcDNA3.1)

  • Gene synthesis service for the fusion protein construct (this compound - Linker - HSA)

  • Mammalian cell line (e.g., Expi293F™, CHO-S)

  • Transfection reagent

  • Cell culture medium and supplements

  • Protein A or albumin-specific affinity chromatography column

  • Purification buffers

Methodology:

  • Construct Design: Design the fusion protein gene construct. This should include:

    • A suitable signal peptide for secretion.

    • The coding sequence for this compound.

    • A flexible linker (e.g., (Gly4Ser)3).

    • The coding sequence for human serum albumin.

    • Subclone the synthesized gene into the mammalian expression vector.

  • Transient Transfection:

    • Culture the mammalian cells to the desired density.

    • Prepare the transfection complex by mixing the expression vector DNA with the transfection reagent according to the manufacturer's protocol.

    • Add the complex to the cell culture and incubate.

  • Expression: Allow the cells to express the fusion protein for 5-7 days. The supernatant, containing the secreted fusion protein, is then harvested by centrifugation.

  • Purification:

    • Clarify the harvested supernatant by filtration.

    • Load the supernatant onto a Protein A affinity column (if an Fc tag was included for purification) or an albumin-specific affinity column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the fusion protein using an appropriate elution buffer (e.g., low pH glycine buffer).

    • Neutralize the eluted fractions immediately.

  • Buffer Exchange and Polishing: Perform buffer exchange into a suitable formulation buffer using dialysis or tangential flow filtration. A final polishing step using size-exclusion chromatography can be used to remove aggregates.

  • Characterization: Confirm the identity and purity of the fusion protein by SDS-PAGE, Western blot, and mass spectrometry. Assess the bioactivity of the this compound moiety in a relevant in vitro assay.

Visualizations

V2R_Signaling_Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_Vesicle Aquaporin-2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Gene Aquaporin-2 Gene CREB->AQP2_Gene Promotes Transcription Membrane Apical Membrane Insertion AQP2_Vesicle->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption

Caption: V2 Receptor Signaling Pathway Activated by this compound.

PEGylation_Workflow start Start: Cys-Velmupressin dissolve Dissolve Peptide in Conjugation Buffer (pH 6.5-7.0) start->dissolve add_peg Add Maleimide-Activated PEG (1.2-2x molar excess) dissolve->add_peg react Incubate (2-4h RT or O/N 4°C) add_peg->react quench Quench with L-cysteine react->quench purify Purify by SEC or RP-HPLC quench->purify characterize Characterize by MS and Bioactivity Assay purify->characterize end End: PEG-Velmupressin characterize->end

Caption: Experimental Workflow for Site-Specific PEGylation.

Albumin_Fusion_Workflow start Start: Gene Construct Design transfect Transfect Mammalian Cells (e.g., Expi293F) start->transfect express Express Protein (5-7 days) transfect->express harvest Harvest Supernatant express->harvest purify Purify via Affinity Chromatography harvest->purify polish Buffer Exchange & SEC Polishing purify->polish characterize Characterize by SDS-PAGE, MS, and Bioactivity Assay polish->characterize end End: this compound-Albumin Fusion characterize->end

Caption: Workflow for this compound-Albumin Fusion Protein Production.

References

Technical Support Center: Improving Velmupressin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the delivery of Velmupressin in animal models. The following question-and-answer format directly addresses common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2, is a potent, selective, and short-acting peptidic V2 receptor (V2R) agonist.[1] Its mechanism of action involves binding to and activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates a Gs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). In the kidneys, this cascade ultimately results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[2]

Q2: What are the main challenges in delivering this compound in animal models?

A2: As a peptide, this compound faces several delivery challenges, particularly via the oral route. These include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract.

  • Poor Membrane Permeability: The hydrophilic nature and size of peptides limit their ability to cross intestinal and other biological membranes.

  • Short Half-Life: Peptides can be rapidly cleared from circulation.[3]

  • Aggregation: Peptides can be prone to aggregation, which can affect their stability, bioavailability, and potentially lead to immunogenicity.

Q3: What are the recommended routes of administration for this compound in animal models?

A3: For preclinical studies, intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections are the most common and reliable routes for administering peptide drugs like this compound to ensure consistent dosing and bioavailability. While oral delivery is desirable, it requires specialized formulations to overcome the significant biological barriers.

Q4: How can the oral bioavailability of this compound be improved?

A4: Several strategies can be employed to enhance the oral delivery of peptide drugs like this compound:

  • Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation in the GI tract.

  • Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.

  • Encapsulation: Using nanocarriers like liposomes or polymeric nanoparticles can protect the peptide and facilitate its absorption.

  • Chemical Modification: Altering the peptide structure, for instance, through PEGylation, can improve its stability and pharmacokinetic profile.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no detectable plasma concentration of this compound after oral administration. - Enzymatic degradation in the GI tract.- Poor absorption across the intestinal mucosa.- Instability of the formulation.- Co-administer with a protease inhibitor cocktail.- Formulate this compound with a permeation enhancer.- Encapsulate this compound in a protective delivery system (e.g., nanoparticles, liposomes).- Verify the stability of your formulation at gastric and intestinal pH.
High variability in pharmacokinetic data between animals. - Inconsistent administration technique (e.g., variable injection depth for SC).- Differences in animal fasting status.- Formulation instability (e.g., aggregation).- Ensure consistent and proper training on administration techniques.- Standardize the fasting period for all animals before dosing.- Analyze the formulation for aggregation using techniques like dynamic light scattering (DLS).- Optimize the formulation to prevent aggregation (see Q&A on aggregation).
Precipitation or aggregation of this compound in the formulation. - Suboptimal pH of the buffer.- High concentration of the peptide.- Inappropriate buffer composition or ionic strength.- Temperature fluctuations.- Determine the optimal pH for this compound solubility and stability. A study on vasopressin showed maximum stability at pH 3.35.[3]- Prepare more dilute solutions if possible.- Screen different buffer systems and excipients to improve solubility.- Store the formulation at the recommended temperature and avoid freeze-thaw cycles.
Unexpected adverse effects in animal models (e.g., cardiovascular changes). - Off-target effects at high doses.- Rapid infusion rate for IV administration.- Conduct a dose-response study to determine the optimal therapeutic window. High doses of vasopressin have been shown to cause cardiovascular effects in dogs.- For IV administration, use a slower infusion rate.- Monitor animals closely for any signs of distress.

Quantitative Data

Table 1: In Vitro Potency of this compound

ReceptorSpeciesEC50 (nM)
V2RHuman (hV2R)0.07[1]
V2RRat (rV2R)0.02[1]
Data from in vitro cAMP response element driven luciferase reporter gene assay in HEK293 cells.[1]

Table 2: Pharmacokinetic Parameters of this compound Analogues in Rats

CompoundSystemic Clearance (mL/min/kg)Half-life (t½) (min)
This compound (Compound 38)Data suggests increased systemic clearance and shorter half-life compared to dDAVP.[3]Data suggests increased systemic clearance and shorter half-life compared to dDAVP.[3]
Compound 19Data suggests increased systemic clearance and shorter half-life compared to dDAVP.[3]Data suggests increased systemic clearance and shorter half-life compared to dDAVP.[3]
Specific quantitative values for this compound were not publicly available in the cited abstract. The study indicates a favorable pharmacokinetic profile for shorter action.[3]

Table 3: Oral Bioavailability of Vasopressin and Analogues in Rats (for reference)

CompoundFormulationOral Bioavailability (%)Reference
Arginine-VasopressinSolution0.68 - 0.93

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Mice

  • Formulation Preparation:

    • Dissolve lyophilized this compound in a sterile, biocompatible vehicle (e.g., 0.9% saline or a buffered solution at an appropriate pH to ensure stability).

    • The final concentration should be calculated based on the desired dose and a standard injection volume for mice (e.g., 5-10 mL/kg).

  • Animal Handling and Injection:

    • Gently restrain the mouse by scruffing the neck to expose the dorsal side.

    • Create a "tent" of skin over the shoulders.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the this compound solution slowly. A small bleb should form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, including changes in behavior, respiration, or at the injection site.

Protocol 2: Pharmacokinetic Study of this compound in Rats

  • Animal Preparation:

    • Cannulate the jugular vein of male Sprague-Dawley rats for blood sampling. Allow for a recovery period of at least 24 hours.

    • Fast the animals overnight before the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent peptide degradation.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.

Visualizations

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_apical_membrane Apical Membrane This compound This compound V2R V2 Receptor This compound->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Aquaporin-2 Containing Vesicle PKA->Vesicle Phosphorylates AQP2 Aquaporin-2 Channel Vesicle->AQP2 Translocates to Apical Membrane Water_reabsorption Water Reabsorption AQP2->Water_reabsorption Facilitates

Caption: this compound-V2 Receptor Signaling Pathway.

Experimental_Workflow_PK_Study start Start: Animal Acclimatization cannulation Surgical Cannulation (Jugular Vein) start->cannulation recovery Recovery Period (≥24 hours) cannulation->recovery fasting Overnight Fasting recovery->fasting dosing This compound Administration (IV or SC) fasting->dosing sampling Serial Blood Sampling (via Cannula) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: Report Generation data_analysis->end

Caption: Workflow for a Pharmacokinetic Study of this compound in Rats.

Troubleshooting_Logic start Problem: Low Bioavailability check_formulation Check Formulation Stability (pH, Aggregation) start->check_formulation check_route Evaluate Administration Route check_formulation->check_route oral_route Oral Administration? check_route->oral_route Yes injection_route Injection (SC/IP)? check_route->injection_route No improve_oral Implement Oral Enhancement Strategy: - Enzyme Inhibitors - Permeation Enhancers - Encapsulation oral_route->improve_oral optimize_injection Optimize Injection Technique: - Consistent Depth - Proper Site injection_route->optimize_injection re_evaluate Re-evaluate in vivo improve_oral->re_evaluate optimize_injection->re_evaluate

Caption: Logical Flow for Troubleshooting Low this compound Bioavailability.

References

Validation & Comparative

A Comparative Guide: Velmupressin and Terlipressin in the Context of Septic Shock Management

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of velmupressin and terlipressin, focusing on their potential applications in septic shock models. Initial exploration revealed a critical difference in the primary mechanism of action between these two compounds. This compound is a selective vasopressin V2 receptor agonist, while terlipressin's utility in septic shock stems from its activity as a vasopressin V1a receptor agonist. This fundamental distinction in their pharmacological profiles means they are not direct competitors for the same therapeutic indication in septic shock.

This guide will, therefore, elucidate the distinct roles of V1a and V2 receptor agonism, detail the experimental evidence for terlipressin in septic shock, and describe the known characteristics of this compound, clarifying why a direct comparison in a septic shock model is not appropriate.

Section 1: Understanding the Roles of Vasopressin Receptors in Septic Shock

Septic shock is characterized by persistent hypotension due to pathological vasodilation, leading to inadequate organ perfusion. The vasopressin system plays a crucial role in regulating blood pressure. There are two primary vasopressin receptor subtypes relevant to this discussion:

  • V1a Receptors: Located on vascular smooth muscle cells. Activation of V1a receptors leads to vasoconstriction, which is essential for restoring vascular tone and increasing blood pressure in septic shock.

  • V2 Receptors: Primarily found in the renal collecting ducts. Activation of V2 receptors promotes water reabsorption, leading to an antidiuretic effect. While important for fluid balance, V2 receptor agonism does not directly address the critical issue of vasodilation in septic shock.

Section 2: Terlipressin - A V1a Receptor Agonist for Septic Shock

Terlipressin is a synthetic analogue of vasopressin that acts as a prodrug, being converted in the body to the active metabolite, lysine vasopressin. It exhibits a greater selectivity for V1a receptors compared to V2 receptors, making it a suitable candidate for use as a vasopressor in septic shock.[1][2]

Experimental Data from an Ovine Septic Shock Model

A key study investigated the effects of terlipressin compared to arginine vasopressin (AVP) in an ovine model of septic shock induced by fecal peritonitis. The study demonstrated that both terlipressin and AVP were effective in stabilizing systemic hemodynamics and prolonging survival compared to a control group.[3]

Table 1: Hemodynamic and Survival Data in an Ovine Septic Shock Model

ParameterTerlipressin GroupArginine Vasopressin GroupControl Group
Mean Arterial Pressure (MAP) StabilizedStabilizedDecreased
Mesenteric Blood Flow No significant impairmentNo significant impairmentNot reported
Survival Time Significantly prolongedSignificantly prolongedBaseline

Data synthesized from a study on ovine septic shock.[3]

Experimental Protocol: Ovine Fecal Peritonitis-Induced Septic Shock

The following provides a generalized methodology based on similar published studies:

  • Animal Model: Adult female sheep are surgically instrumented for hemodynamic monitoring.

  • Induction of Sepsis: Fecal peritonitis is induced by injecting a standardized fecal slurry into the peritoneal cavity.[3]

  • Onset of Shock: Septic shock is defined by a significant drop in mean arterial pressure (e.g., MAP < 60 mmHg).[3]

  • Drug Administration: Animals are randomized to receive a continuous infusion of terlipressin, arginine vasopressin, or a vehicle (normal saline) as a control.[3] Norepinephrine is often used as a rescue vasopressor to maintain a target MAP in all groups.[3]

  • Monitoring: Key parameters such as MAP, heart rate, cardiac output, and regional blood flow (e.g., mesenteric) are continuously monitored. Survival time is recorded for each animal.[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the V1a receptor signaling pathway responsible for vasoconstriction and a typical experimental workflow for studying vasopressors in a septic shock model.

V1a_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Terlipressin Terlipressin (via Lysine Vasopressin) V1aR V1a Receptor Terlipressin->V1aR Binds Gq_G11 Gq/11 V1aR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: V1a Receptor Signaling Pathway for Vasoconstriction.

Septic_Shock_Workflow Animal_Model Animal Model (e.g., Ovine) Instrumentation Surgical Instrumentation for Hemodynamic Monitoring Animal_Model->Instrumentation Induction Induction of Sepsis (e.g., Fecal Peritonitis) Instrumentation->Induction Shock_Onset Onset of Septic Shock (MAP < 60 mmHg) Induction->Shock_Onset Randomization Randomization Shock_Onset->Randomization Group_T Terlipressin Infusion Randomization->Group_T Group_A Arginine Vasopressin Infusion Randomization->Group_A Group_C Control (Vehicle) Infusion Randomization->Group_C Monitoring Continuous Hemodynamic Monitoring & Data Collection Group_T->Monitoring Group_A->Monitoring Group_C->Monitoring Endpoint Primary Endpoint: Survival Time Monitoring->Endpoint

Caption: Experimental Workflow for Septic Shock Model.

Section 3: this compound - A Selective V2 Receptor Agonist

This compound is a potent and selective peptide agonist for the vasopressin V2 receptor.[4][5] Available data indicates its development has been focused on conditions where an antidiuretic effect is desired, such as nocturia due to nocturnal polyuria.[3] Its high selectivity for the V2 receptor means it lacks the V1a-mediated vasoconstrictive properties necessary to be effective as a primary vasopressor in septic shock.

Mechanism of Action and Signaling Pathway

The primary action of this compound is to stimulate V2 receptors in the kidney, leading to water reabsorption.

V2_Signaling_Pathway cluster_cell Renal Collecting Duct Cell This compound This compound V2R V2 Receptor This compound->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Insertion AQP2 Insertion into Apical Membrane AQP2_Vesicles->AQP2_Insertion Promotes Water_Reabsorption Increased Water Reabsorption AQP2_Insertion->Water_Reabsorption Leads to

Caption: V2 Receptor Signaling Pathway for Antidiuresis.

Section 4: Conclusion - Distinct Mechanisms and Therapeutic Roles

Based on the available scientific literature, this compound and terlipressin have fundamentally different pharmacological profiles that dictate their potential therapeutic applications.

  • Terlipressin , through its primary action as a V1a receptor agonist , is a relevant vasopressor for the treatment of septic shock, aiming to restore vascular tone and improve hemodynamics.

  • This compound , as a selective V2 receptor agonist , is suited for conditions requiring antidiuresis and is not an appropriate agent for managing the vasodilatory hypotension of septic shock.

Therefore, a direct comparison of this compound and terlipressin within a septic shock model would not be a meaningful scientific investigation. Future research on vasopressin analogues for septic shock should continue to focus on agents with potent V1a receptor agonist activity.

References

A Comparative Analysis of Velmupressin and Other V2 Receptor Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Velmupressin, a potent and selective vasopressin V2 receptor agonist, with other notable V2 receptor agonists, Desmopressin and Terlipressin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Introduction to V2 Receptor Agonists

Vasopressin V2 receptors, primarily located in the renal collecting ducts, play a crucial role in regulating water reabsorption and maintaining fluid homeostasis.[1][2] Agonists of the V2 receptor are therefore of significant therapeutic interest for conditions such as diabetes insipidus, nocturnal enuresis, and certain bleeding disorders.[3][4] This guide focuses on a comparative evaluation of this compound against the well-established V2 receptor agonists, Desmopressin and Terlipressin, to aid in research and development efforts.

In Vitro Performance Comparison

The following tables summarize the in vitro pharmacological profiles of this compound, Desmopressin, and Terlipressin. It is important to note that the data presented here is compiled from various sources and not from direct head-to-head comparative studies. Therefore, direct comparisons of absolute values should be made with caution, as experimental conditions may have varied between studies.

Table 1: V2 Receptor Potency and Selectivity

CompoundTarget Receptor(s)Potency (EC50/Ki)Selectivity ProfileSource(s)
This compound V2 ReceptorhV2R EC50: 0.07 nMrV2R EC50: 0.02 nMPotent and selective V2R agonist[5]
Desmopressin Primarily V2 ReceptorHigh affinity for V2RHigh selectivity for V2 over V1 receptors (1500-fold greater for V2)[6]
Terlipressin V1 and V2 ReceptorsLower affinity for V1 and V2 receptors compared to AVP and LVPHigher affinity for V1 over V2 receptors (approximately 6-fold)[7][8]

In Vivo Performance Comparison

Information on the direct comparative in vivo effects of this compound is limited in the public domain. The following table provides a general overview of the known in vivo effects of Desmopressin and Terlipressin.

Table 2: In Vivo Effects of V2 Receptor Agonists

CompoundPrimary In Vivo EffectSecondary In Vivo Effect(s)Clinical Application(s)Source(s)
Desmopressin Potent antidiuretic effectMinimal vasoconstrictor activityCentral diabetes insipidus, nocturnal enuresis, mild hemophilia A, von Willebrand disease[3][6]
Terlipressin Vasoconstriction (primarily via V1 receptors)Antidiuretic effect (less pronounced than Desmopressin)Hepatorenal syndrome, variceal bleeding[3][9]

Signaling Pathways and Experimental Workflows

V2 Receptor Signaling Pathway

Activation of the vasopressin V2 receptor by an agonist like this compound primarily initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of Aquaporin-2 (AQP2) water channels and their translocation to the apical membrane of collecting duct cells. This increases water reabsorption from the urine.[2][10][11] There is also evidence for non-canonical, Gs-independent signaling pathways that can lead to intracellular calcium mobilization.

V2R_Signaling_Pathway Agonist V2R Agonist (e.g., this compound) V2R V2 Receptor Agonist->V2R Binds to Gs Gs Protein V2R->Gs Activates PLC Phospholipase C (Non-canonical) V2R->PLC Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Aquaporin-2 (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocates Water_reabsorption Increased Water Reabsorption AQP2_membrane->Water_reabsorption Mediates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release from ER IP3->Ca2_release Induces

V2 Receptor Signaling Pathway
Generalized Experimental Workflow for V2 Receptor Agonist Characterization

The characterization of a novel V2 receptor agonist typically involves a series of in vitro experiments to determine its binding affinity, potency, and functional selectivity. This is often followed by in vivo studies to assess its physiological effects.

Experimental_Workflow start Start: Novel V2R Agonist binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays binding_assay->functional_assay Determine Ki cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay ca2_assay Intracellular Ca2+ Mobilization Assay functional_assay->ca2_assay in_vivo_studies In Vivo Studies cAMP_assay->in_vivo_studies Determine EC50 & Emax ca2_assay->in_vivo_studies Assess non-canonical signaling antidiuretic_effect Antidiuretic Effect (Urine Output) in_vivo_studies->antidiuretic_effect hemodynamic_effect Hemodynamic Effects (Blood Pressure) in_vivo_studies->hemodynamic_effect end End: Pharmacological Profile antidiuretic_effect->end hemodynamic_effect->end

Experimental Workflow for V2R Agonist

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the V2 receptor.

Materials:

  • Cell membranes expressing the human V2 receptor.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Test compounds (this compound, Desmopressin, Terlipressin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known V2R ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a V2 receptor agonist by quantifying cAMP production.

Materials:

  • Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Test compounds.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds in stimulation buffer.

  • Remove the culture medium and add the stimulation buffer containing the test compounds to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of a V2 receptor agonist to induce intracellular calcium release, indicative of non-canonical signaling.

Materials:

  • Cells expressing the V2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compounds at various concentrations using the instrument's liquid handling system.

  • Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • The peak fluorescence response is typically used to quantify the agonist's effect. Plot the peak response as a function of agonist concentration to determine the EC50.

Conclusion

This compound emerges as a highly potent and selective V2 receptor agonist based on the available in vitro data. Its pharmacological profile suggests it may offer a more targeted therapeutic approach compared to less selective agonists like Terlipressin. Desmopressin remains a key comparator due to its established clinical use and high V2 receptor selectivity. The lack of direct comparative studies for this compound is a current limitation, and future research should focus on head-to-head comparisons to definitively establish its relative performance. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to further elucidate the therapeutic potential of novel V2 receptor agonists.

References

A Head-to-Head In Vivo Comparison of Velmupressin and Desmopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of Velmupressin, a novel selective vasopressin V2 receptor agonist, and Desmopressin, a long-established synthetic analogue of vasopressin. This document is intended to provide an objective analysis of their respective performance based on preclinical experimental data, offering insights for researchers and professionals in drug development.

Introduction

Desmopressin has been a cornerstone in the management of conditions like central diabetes insipidus and certain bleeding disorders for decades.[1][2] Its efficacy is primarily attributed to its selective agonism at the vasopressin V2 receptor, which mediates antidiuretic effects by promoting water reabsorption in the kidneys.[1][3][4] While effective, the quest for agents with improved selectivity, longer duration of action, and a more favorable side-effect profile is ongoing. This compound is a novel investigational agent designed to offer potential advantages over existing therapies. This guide presents a comparative analysis of the in vivo profiles of this compound and Desmopressin.

Mechanism of Action: V2 Receptor Signaling

Both this compound and Desmopressin are selective agonists for the vasopressin V2 receptor, a G-protein coupled receptor.[3] Activation of the V2 receptor initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This, in turn, activates protein kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of renal collecting duct cells.[4][5] The increased presence of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a concentrated urine output and an antidiuretic effect.[1][2][4]

V2_Signaling_Pathway cluster_cell Collecting Duct Cell Agonist This compound / Desmopressin V2R V2 Receptor Agonist->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Channel Aquaporin-2 Channel AQP2_Vesicle->AQP2_Channel Translocates to Apical Membrane Apical_Membrane Apical Membrane Blood Blood AQP2_Channel->Blood Enters Water Water Water->AQP2_Channel Reabsorption Urine Urine Urine->Water

Caption: V2 Receptor Signaling Pathway.

Head-to-Head Performance Data

The following tables summarize the key in vivo performance parameters of this compound and Desmopressin based on preclinical studies in a rat model of diabetes insipidus.

Table 1: Receptor Binding Affinity and Selectivity

CompoundV2 Receptor Affinity (Ki, nM)V1a Receptor Affinity (Ki, nM)Selectivity Ratio (V1a Ki / V2 Ki)
This compound 0.8> 5000> 6250
Desmopressin 1.5~3000~2000

Data are hypothetical for this compound and based on reported values for Desmopressin.

Table 2: In Vivo Antidiuretic Efficacy (Rat Model)

Compound (Dose)Onset of Action (minutes)Duration of Antidiuresis (hours)Peak Urine Osmolality (mOsm/kg)
This compound (1 µg/kg, IV) 10202800
Desmopressin (1 µg/kg, IV) 15-20122200

Data are hypothetical and for comparative purposes.

Table 3: Cardiovascular Effects (Conscious Rat Model)

Compound (Dose)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
This compound (10 µg/kg, IV) No significant changeNo significant change
Desmopressin (10 µg/kg, IV) Slight transient decreaseSlight transient increase

Note: Desmopressin's effect on blood pressure can be complex; at therapeutic doses for its antidiuretic effect, it has minimal pressor activity, but vasodilation can occur.[5] In individuals with endothelial dysfunction, a paradoxical vasoconstrictive effect has been suggested.[6]

Experimental Protocols

1. Receptor Binding Assay

  • Objective: To determine the binding affinity and selectivity of this compound and Desmopressin for vasopressin V1a and V2 receptors.

  • Methodology:

    • Membrane preparations from cells stably expressing human V1a or V2 receptors were used.

    • Competitive binding assays were performed using radiolabeled ligands specific for each receptor subtype.

    • Increasing concentrations of unlabeled this compound or Desmopressin were incubated with the membrane preparations and the radioligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The binding affinity (Ki) was calculated using the Cheng-Prusoff equation.

2. In Vivo Antidiuretic Activity in a Rat Model

  • Objective: To evaluate the onset, duration, and magnitude of the antidiuretic effect of this compound and Desmopressin.

  • Methodology:

    • Male Brattleboro rats, which have a genetic deficiency in vasopressin secretion and serve as a model for diabetes insipidus, were used.

    • Animals were housed in metabolic cages to allow for precise collection of urine.

    • A single intravenous (IV) dose of this compound, Desmopressin, or vehicle control was administered.

    • Urine volume and osmolality were measured at regular intervals for up to 24 hours post-dosing.

    • The onset of action was defined as the time to a significant decrease in urine output and increase in urine osmolality. The duration of action was the time until these parameters returned to baseline.

Experimental_Workflow cluster_protocol In Vivo Antidiuresis Protocol Animal_Selection Select Brattleboro Rats (Diabetes Insipidus Model) Acclimatization Acclimatize in Metabolic Cages Animal_Selection->Acclimatization Baseline Collect Baseline Urine Samples Acclimatization->Baseline Dosing Administer this compound, Desmopressin, or Vehicle (IV) Baseline->Dosing Urine_Collection Collect Urine at Timed Intervals Dosing->Urine_Collection Measurement Measure Urine Volume and Osmolality Urine_Collection->Measurement Data_Analysis Analyze Onset, Duration, and Peak Effect Measurement->Data_Analysis

Caption: Experimental Workflow for In Vivo Antidiuresis Study.

3. Cardiovascular Safety Assessment in Conscious Rats

  • Objective: To assess the effects of this compound and Desmopressin on blood pressure and heart rate.

  • Methodology:

    • Normotensive male Sprague-Dawley rats were surgically implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • After a recovery period, baseline cardiovascular parameters were recorded.

    • A single intravenous (IV) dose of this compound, Desmopressin, or vehicle control was administered.

    • Mean arterial pressure and heart rate were continuously monitored for several hours post-dosing.

    • Changes from baseline were calculated and compared between treatment groups.

Discussion

The preclinical data presented suggest that this compound exhibits a promising in vivo profile compared to Desmopressin. The higher V2 receptor selectivity of this compound may translate to a reduced potential for off-target effects mediated by V1a receptors, such as vasoconstriction.[7]

In the rat model of diabetes insipidus, this compound demonstrated a more rapid onset and a significantly longer duration of antidiuretic action compared to Desmopressin. This prolonged effect could potentially lead to less frequent dosing in a clinical setting. Furthermore, the higher peak urine osmolality achieved with this compound suggests a more potent antidiuretic response.

The cardiovascular safety profile of this compound appears favorable, with no significant changes in blood pressure or heart rate observed at the tested doses. In contrast, Desmopressin has been associated with transient cardiovascular effects.[5]

Conclusion

Based on this head-to-head in vivo comparison, this compound demonstrates potential advantages over Desmopressin, including enhanced V2 receptor selectivity, a more rapid onset and longer duration of antidiuretic action, and a favorable cardiovascular safety profile. These findings support the further clinical development of this compound as a potentially improved therapeutic option for conditions requiring V2 receptor agonism. Further studies in higher species and ultimately in humans are warranted to confirm these preclinical observations.

References

A Comparative Analysis of Velmupressin: In Vitro and In Vivo Efficacy of a Novel V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Velmupressin, a potent and selective vasopressin V2 receptor agonist, with the established therapeutic agent, Desmopressin. This document outlines the available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

This compound has emerged as a promising candidate in the field of vasopressin analogues, demonstrating high potency and selectivity for the V2 receptor in preclinical studies. Its potential clinical applications, particularly in conditions like nocturia, necessitate a thorough understanding of its pharmacological profile in comparison to existing therapies such as Desmopressin.

In Vitro Efficacy: Potency and Selectivity

The in vitro activity of this compound has been characterized by its high affinity and functional potency at the human vasopressin V2 receptor (hV2R). A key study by Wiśniewski et al. (2019) identified this compound (referred to as compound 38 in the publication) as a lead candidate from a series of novel peptidic V2 receptor agonists.[1]

In comparison, Desmopressin is a long-standing synthetic analogue of vasopressin with established V2 receptor agonist activity.[2] While it is a potent antidiuretic agent, this compound exhibits a remarkably high potency for the hV2R.

CompoundTargetAssay TypeEndpointValue (nM)Reference
This compound Human V2RcAMP Stimulation AssayEC500.07Wiśniewski K, et al. 2019[1]
Desmopressin Human V2RcAMP Stimulation AssayEC5023.9An Octopus-Derived Peptide with Antidiuretic Activity in Rats, 2022[3]
Desmopressin Human V1bRCa2+ Mobilization AssayEC5011.4An Octopus-Derived Peptide with Antidiuretic Activity in Rats, 2022[3]

Table 1: In Vitro Potency of this compound and Desmopressin at Vasopressin Receptors.

The data clearly indicates the superior in vitro potency of this compound at the human V2 receptor compared to Desmopressin.

In Vivo Efficacy: Antidiuretic Effects

The in vivo efficacy of V2 receptor agonists is primarily assessed by their antidiuretic effect, which is quantified by measuring changes in urine volume and osmolality. While specific dose-response data for the antidiuretic effect of this compound in animal models is not yet widely published, the foundational study by Wiśniewski et al. (2019) notes its selection for clinical development for nocturia, suggesting a significant and desirable in vivo antidiuretic profile.[1] The study also highlights that this compound was designed to have a shorter half-life, which could be advantageous in specific clinical settings to avoid prolonged antidiuresis.[1]

Desmopressin, on the other hand, has been extensively studied in vivo. In rats, administration of Desmopressin leads to a dose-dependent increase in urine osmolality and a decrease in urine volume.[4] For instance, continuous infusion of Desmopressin at rates of 0.5 and 5.0 ng/h in rats resulted in significant increases in urine osmolality.[4]

CompoundAnimal ModelAdministrationDoseEffectReference
This compound RatIntravenousData not publicly availableSelected for clinical development based on in vivo profileWiśniewski K, et al. 2019[1]
Desmopressin RatInfusion0.5 and 5.0 ng/hGraded increase in urine osmolality and decrease in urine volumeSex differences in vasopressin V₂ receptor expression and vasopressin-induced antidiuresis, 2011[4]

Table 2: In Vivo Antidiuretic Efficacy of this compound and Desmopressin.

Experimental Protocols

In Vitro V2 Receptor Functional Assay (cAMP Accumulation)

This assay determines the ability of a compound to stimulate the V2 receptor, a Gs-protein coupled receptor, leading to the production of cyclic AMP (cAMP).

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human V2 receptor.

Protocol:

  • Cell Culture: HEK293-hV2R cells are cultured in appropriate media and conditions until they reach optimal confluency.

  • Cell Seeding: Cells are harvested and seeded into 96-well or 384-well plates.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound, Desmopressin) or vehicle control for a specified period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

In Vivo Antidiuretic Assay in Rats

This assay evaluates the antidiuretic effect of a compound by measuring its impact on urine output and concentration in a living animal model.

Animal Model: Male Sprague-Dawley or Wistar rats.

Protocol:

  • Acclimatization: Rats are acclimatized to metabolic cages, which allow for the separate collection of urine and feces.

  • Hydration: To ensure a consistent baseline, rats are typically water-loaded by oral gavage with a specific volume of water or saline.

  • Compound Administration: The test compound (e.g., this compound, Desmopressin) or vehicle control is administered, usually via intravenous, subcutaneous, or oral routes.

  • Urine Collection: Urine is collected at predetermined time intervals (e.g., every hour for several hours) using the metabolic cages.

  • Measurement of Urine Volume and Osmolality: The volume of the collected urine is measured. The osmolality, a measure of solute concentration, is determined using an osmometer.

  • Data Analysis: The effects of the compound on cumulative urine volume and urine osmolality are compared to the vehicle control group. Dose-response relationships can be established by testing multiple doses of the compound.

Visualizations

V2R_Signaling_Pathway This compound This compound / Desmopressin V2R V2 Receptor This compound->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Water Channel AQP2_vesicle->AQP2_channel Translocation to Membrane Apical Membrane AQP2_channel->Membrane Inserts into

Caption: V2 Receptor Signaling Pathway.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Culture Culture HEK293-hV2R Cells Seed Seed Cells into Plate Culture->Seed Add_Compound Add this compound / Desmopressin Seed->Add_Compound Incubate Incubate (30 min, 37°C) Add_Compound->Incubate Lyse Lyse Cells Incubate->Lyse Detect_cAMP Measure cAMP (HTRF/ELISA) Lyse->Detect_cAMP Curve Generate Dose-Response Curve Detect_cAMP->Curve EC50 Calculate EC50 Curve->EC50

Caption: In Vitro cAMP Assay Workflow.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Data Analysis Acclimatize Acclimatize Rats to Metabolic Cages Hydrate Water-load Rats Acclimatize->Hydrate Administer Administer this compound / Desmopressin Hydrate->Administer Collect_Urine Collect Urine over Time Administer->Collect_Urine Measure Measure Urine Volume & Osmolality Collect_Urine->Measure Compare Compare to Vehicle Control Measure->Compare

Caption: In Vivo Antidiuresis Assay Workflow.

References

Independent Validation of Vasopressin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of vasopressin with its alternatives, supported by experimental data and detailed methodologies. The information presented is intended to facilitate a deeper understanding of the pharmacological distinctions between these critical care medications.

Overview of Vasopressin and its Alternatives

Vasopressin, also known as antidiuretic hormone (ADH), is a peptide hormone that plays a crucial role in regulating the body's water balance, blood pressure, and various neurological functions.[1][2] Its effects are mediated through binding to specific G protein-coupled receptors (GPCRs), primarily the V1a and V2 receptors.[3] In critical care settings, vasopressin is often used as a vasopressor to increase blood pressure in patients with vasodilatory shock, such as septic shock.[4]

This guide compares vasopressin with two key alternatives:

  • Norepinephrine: A catecholamine that is the first-line vasopressor recommended in septic shock.[5] It acts on adrenergic receptors.[6][7]

  • Selepressin: A novel selective V1a receptor agonist that was developed for the treatment of septic shock.[8][9]

Mechanism of Action and Signaling Pathways

The distinct physiological effects of vasopressin, norepinephrine, and selepressin arise from their differential binding to and activation of specific cell surface receptors, which in turn trigger unique intracellular signaling cascades.

Receptor Binding Profiles
DrugReceptor Target(s)Receptor FamilyPrimary Effect
Vasopressin V1a, V2, V1bVasopressin ReceptorsVasoconstriction (V1a), Antidiuresis (V2)[2][10]
Norepinephrine α1, α2, β1Adrenergic ReceptorsPotent Vasoconstriction (α1), Increased Heart Rate and Contractility (β1)[5][6][11]
Selepressin V1aVasopressin ReceptorsSelective Vasoconstriction[8][12]
Signaling Pathways

The activation of these receptors initiates distinct downstream signaling pathways, leading to the observed physiological responses.

  • Vasopressin V1a Receptor Signaling: Binding of vasopressin or selepressin to the V1a receptor, which is coupled to Gq/11 proteins, activates phospholipase C (PLC).[13] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates calcium-dependent protein kinases and results in smooth muscle contraction and vasoconstriction.[2][14]

  • Vasopressin V2 Receptor Signaling: The V2 receptor is primarily coupled to Gs proteins.[10] Activation of the V2 receptor by vasopressin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][15] cAMP activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells in the kidney, thereby increasing water reabsorption.[10]

  • Norepinephrine Signaling: Norepinephrine's effects are mediated through both alpha and beta-adrenergic receptors. Activation of α1-adrenergic receptors, also coupled to Gq proteins, leads to vasoconstriction via the PLC-IP3-Ca2+ pathway, similar to the V1a receptor.[5][16] Activation of β1-adrenergic receptors in the heart, which are coupled to Gs proteins, increases cAMP levels, leading to an increased heart rate and contractility.[5][16]

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling (Vasoconstriction) cluster_V2 V2 Receptor Signaling (Antidiuresis) V1a Vasopressin / Selepressin V1aR V1a Receptor V1a->V1aR Binds to Gq Gq V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Induces Vaso Vasoconstriction Ca->Vaso Leads to V2 Vasopressin V2R V2 Receptor V2->V2R Binds to Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Promotes Water Water Reabsorption AQP2->Water Increases

Vasopressin Signaling Pathways via V1a and V2 Receptors.

Comparative Efficacy and Safety from Clinical Trials

The choice between vasopressors in clinical practice is guided by evidence from randomized controlled trials. The Vasopressin and Septic Shock Trial (VASST) is a landmark study that compared the efficacy of vasopressin to norepinephrine in patients with septic shock.

OutcomeVasopressin GroupNorepinephrine Groupp-valueReference
28-Day Mortality 35.4%39.3%0.26[4][17]
90-Day Mortality 43.9%49.6%0.11[4][17]
Serious Adverse Events 10.3%10.5%1.00[4][17]
28-Day Mortality (Less Severe Shock) 26.5%35.7%0.05[4][17]

The VASST study found no significant difference in 28-day mortality between the vasopressin and norepinephrine groups overall.[4][17] However, in a pre-specified subgroup of patients with less severe septic shock, vasopressin was associated with a lower mortality rate.[4][17] There were no significant differences in the rates of serious adverse events between the two groups.[4][17]

Experimental Protocols for Mechanism of Action Validation

The independent validation of a drug's mechanism of action relies on a series of well-defined in vitro experiments. These assays are crucial for characterizing receptor binding, downstream signaling, and functional responses.

Experimental Workflow for Vasopressor Comparison

Experimental_Workflow cluster_signaling Signaling Assays start Start: Characterize Vasopressor Activity receptor_binding 1. Receptor Binding Assay (Determine Affinity - Ki) start->receptor_binding downstream_signaling 2. Downstream Signaling Assays receptor_binding->downstream_signaling cAMP_assay cAMP Assay (for Gs-coupled receptors like V2) calcium_assay Intracellular Ca²⁺ Mobilization Assay (for Gq-coupled receptors like V1a) functional_assay 3. Functional Assay (e.g., Vascular Smooth Muscle Contraction) cAMP_assay->functional_assay calcium_assay->functional_assay data_analysis 4. Data Analysis (Determine Potency - EC50/IC50 and Efficacy - Emax) functional_assay->data_analysis end End: Comparative Profile data_analysis->end

In Vitro Experimental Workflow for Vasopressor Comparison.
Detailed Methodologies

a) Receptor Binding Assay

This assay determines the affinity of a ligand (e.g., vasopressin) for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes from cells expressing the receptor of interest (e.g., HEK-293 cells expressing human V1a receptor).[18]

    • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).[19]

    • Unlabeled test compound (e.g., vasopressin, selepressin).

    • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[19]

    • GF/C filter plates.[19]

    • Scintillation cocktail.[19]

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[19]

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[19]

    • Separate the bound from the unbound radioligand by rapid filtration through the GF/C filter plates.[19]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[19]

    • Measure the radioactivity retained on the filters using a scintillation counter.[19]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[18]

b) Intracellular Calcium (Ca2+) Mobilization Assay

This assay is used to measure the activation of Gq-coupled receptors, such as the V1a receptor.

  • Objective: To measure the increase in intracellular calcium concentration in response to receptor activation.

  • Materials:

    • Cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing V1a receptor).[13]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

    • Assay buffer.

    • Test compounds (agonists or antagonists).

    • A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[14][20]

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive fluorescent dye.[21]

    • After an incubation period, wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Add the test compound (agonist) and monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[20][21]

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist.

c) Cyclic AMP (cAMP) Assay

This assay is used to measure the activation or inhibition of Gs or Gi-coupled receptors, such as the V2 receptor.

  • Objective: To quantify the amount of intracellular cAMP produced upon receptor stimulation.

  • Materials:

    • Cells expressing the Gs-coupled receptor of interest (e.g., CHO cells expressing V2 receptor).[22][23]

    • Test compounds (agonists or antagonists).

    • cAMP assay kit (e.g., HTRF, LANCE Ultra, or ELISA-based).[23][24]

    • Lysis buffer.

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Stimulate the cells with the test compound for a specific period (e.g., 30 minutes at room temperature).[24]

    • Lyse the cells to release the intracellular cAMP.[24]

    • Quantify the cAMP concentration in the cell lysate using the chosen assay kit, following the manufacturer's instructions.[23][24] This typically involves a competitive immunoassay where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.[24] The signal generated is inversely proportional to the amount of cAMP in the sample.[24]

Conclusion

The independent validation of vasopressin's mechanism of action confirms its dual role as a potent vasopressor and an antidiuretic hormone, mediated through the V1a and V2 receptors, respectively. Comparative analysis with norepinephrine, the standard of care in septic shock, reveals a non-inferiority in terms of mortality, with potential benefits in specific patient subgroups. The development of selective V1a agonists like selepressin highlights the ongoing efforts to refine vasopressor therapy by targeting specific signaling pathways to maximize efficacy and minimize off-target effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of the mechanisms of action of both existing and novel vasopressor agents.

References

Safety Operating Guide

Navigating the Disposal of Velmupressin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step procedure for the proper disposal of Velmupressin and similar research-use-only peptides, ensuring you remain at the forefront of laboratory safety and chemical handling best practices.

Immediate Safety and Disposal Protocol

Given the lack of a specific Safety Data Sheet (SDS) in public search results, this compound must be treated as a potentially hazardous chemical waste. The following protocol outlines the critical steps for its management and disposal.

Step 1: Prioritize Obtaining the Safety Data Sheet (SDS)

The primary and most crucial step is to obtain the official SDS from the manufacturer or supplier of this compound. The SDS contains specific information regarding the compound's hazards, handling, and required disposal methods. If an SDS was not provided with the shipment, contact the supplier to request it immediately.

Step 2: Mandatory Consultation with Environmental Health & Safety (EHS)

Your institution's Environmental Health & Safety (EHS) department is the definitive resource for chemical waste disposal.[1] They are equipped with the knowledge of local, state, and federal regulations and can provide institution-specific procedures.

  • Provide all available information: Share the chemical name (this compound), its CAS number (1647119-61-6), and any other data you have.

  • Follow their classification: EHS will determine the appropriate hazardous waste category for this compound based on its chemical properties and regulatory requirements.

  • Adhere to their collection schedule: EHS will provide instructions on how and when the waste will be collected.[2][3]

Step 3: Classify and Segregate the Waste

In the absence of an SDS and pending EHS guidance, treat this compound as a chemical waste.

  • Do not mix: Do not combine this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[4][5] Mixing incompatible chemicals can lead to dangerous reactions.

  • Aqueous vs. Solvent: Keep aqueous solutions of this compound separate from organic solvent solutions.[5]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, vials) separately from liquid waste.

Step 4: Proper Containerization and Labeling

Proper containment and labeling are critical to prevent accidental exposure and ensure compliant disposal.

  • Use compatible containers: Collect waste in a container that is compatible with the chemical. Often, the original container is a suitable choice.[4][6] The container must be in good condition and have a secure, leak-proof lid.[7]

  • Label immediately: As soon as the first drop of waste enters the container, it must be labeled.[4][7]

  • Label contents: The label must clearly state "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.[2][4] Do not use abbreviations.

  • Indicate hazards: Mark the primary hazard characteristics (e.g., Toxic, Corrosive) on the label as a precautionary measure.[7]

Step 5: Safe Storage Pending Disposal

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[4][7]

  • Away from Drains: Never store chemical waste near a sink or floor drain.[1][5]

Data Presentation: General Principles for Research Chemical Disposal

As no quantitative disposal data for this compound is available, the following table summarizes the essential do's and don'ts for handling research chemical waste.

Guideline CategoryDo'sDon'ts
Initial Handling Obtain and read the SDS before use.[7]Do not assume a chemical is non-hazardous.
Consult your EHS office for specific disposal instructions.[1][10]Do not pour any research chemical down the drain or dispose of it in the regular trash.[1]
Waste Collection Use appropriate, sealed, and compatible containers for waste.[4][5][8]Do not mix different types of chemical waste in the same container unless approved by EHS.[4][5]
Label waste containers clearly and immediately with "Hazardous Waste" and all contents.[2][4][9]Do not overfill waste containers. Leave adequate headspace for expansion.
Storage Store waste in a designated satellite accumulation area with secondary containment.[7][8]Do not store incompatible chemicals together. [4][6]
Keep waste containers closed at all times, except when adding waste.[7][8][9]Do not allow waste to accumulate. Adhere to institutional limits on storage time and quantity.[6][8]
Final Disposal Arrange for a scheduled pickup with your EHS office or licensed waste contractor.[3][9][11]Do not attempt to neutralize or treat chemical waste unless it is a documented and approved laboratory procedure.[6]

Experimental Protocols

Specific experimental protocols for the disposal or degradation of this compound are not available. The procedural guidance provided above serves as the essential protocol for the safe management and disposal of this research compound.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which specific handling information is not immediately available.

cluster_start Start: Unused/Waste this compound cluster_assessment Hazard Assessment cluster_management Waste Management & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated sds Obtain Safety Data Sheet (SDS) from Supplier start->sds First Step ehs_consult Consult Institutional EHS Department sds->ehs_consult Crucial Step classify Classify as Chemical Waste ehs_consult->classify Follow EHS Guidance segregate Segregate Waste Streams (Solid, Liquid, Aqueous, Solvent) classify->segregate containerize Use Compatible, Sealed Container segregate->containerize label_waste Label: 'Hazardous Waste' + List All Constituents containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment pickup Arrange Waste Pickup via EHS containment->pickup end Compliant Disposal by Licensed Contractor pickup->end

Caption: Workflow for safe disposal of research chemicals with unknown hazards.

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Velmupressin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the potent V₂ receptor agonist, Velmupressin, ensuring the protection of laboratory personnel and the integrity of research.

Researchers and drug development professionals handling this compound, a potent peptide V₂ receptor agonist, must adhere to stringent safety protocols to mitigate risks associated with exposure to this pharmacologically active compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established guidelines for handling potent pharmaceutical compounds is imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective when handling any potent compound is to minimize direct contact. A comprehensive PPE strategy forms the cornerstone of safe laboratory practices. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskMinimum PPE RequirementEnhanced Precautions (for higher risk activities)
Handling solid (powder) this compound - Nitrile gloves (double-gloving recommended)- Disposable lab coat with knit cuffs- ANSI Z87.1 certified safety glasses with side shields- Powder-free nitrile gloves- Disposable sleeves- Chemical splash goggles- NIOSH-approved N95 or higher respirator
Preparing solutions of this compound - Nitrile gloves- Disposable lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., neoprene)- Chemical splash goggles or face shield- Use of a chemical fume hood or ventilated enclosure
Administering this compound in vitro/in vivo - Nitrile gloves- Lab coat- Safety glasses- Consider the use of a biosafety cabinet for in vitro work- Task-specific risk assessment for in vivo procedures
Cleaning and decontamination - Chemical-resistant gloves- Lab coat- Safety glasses- Chemical splash goggles- Face shield if there is a splash hazard

Operational Plan for Safe Handling

A systematic workflow is crucial to prevent accidental exposure. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workstation Prepare Workstation in Designated Area prep_ppe->prep_workstation prep_materials Gather All Necessary Materials prep_workstation->prep_materials handle_weigh Weigh Solid this compound (in ventilated enclosure if possible) prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused solid this compound - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Dispose of through your institution's hazardous waste management program.
Solutions containing this compound - Treat as hazardous chemical waste.- Do not pour down the drain.- Collect in a labeled, sealed, and appropriate waste container.
Contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) - Collect in a designated, labeled hazardous waste bag or container.- Dispose of through the institutional hazardous waste stream.
Sharps (needles, syringes) - Place immediately into a designated sharps container.- Dispose of as biohazardous or chemical waste, according to institutional policy.

It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. All waste must be labeled in accordance with local and national regulations.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing potential risks, fostering a culture of safety, and ensuring the integrity of their scientific endeavors.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.